VER-3323
Descripción
Propiedades
Número CAS |
259857-99-3 |
|---|---|
Fórmula molecular |
C11H15BrN2 |
Peso molecular |
255.15 g/mol |
Nombre IUPAC |
(2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |
InChI |
InChI=1S/C11H15BrN2/c1-8(13)7-14-5-4-9-2-3-10(12)6-11(9)14/h2-3,6,8H,4-5,7,13H2,1H3/t8-/m0/s1 |
Clave InChI |
QGRQJMXAQYGAKK-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@H](CN1CCC2=C1C=C(C=C2)Br)N |
SMILES canónico |
CC(CN1CCC2=C1C=C(C=C2)Br)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
VER-3323; VER 3323; VER3323; Lopac-V-1889; Lopac V-1889. |
Origen del producto |
United States |
Foundational & Exploratory
VER-3323: An Inquiry into its Serotonin Receptor Selectivity Profile Reveals No Publicly Available Data
Despite a comprehensive search for the serotonin (B10506) receptor selectivity profile of the compound designated VER-3323, no publicly available scientific literature or data could be identified. As a result, a detailed technical guide on its binding affinities, functional activities, and associated experimental protocols cannot be compiled at this time.
This inquiry sought to provide researchers, scientists, and drug development professionals with an in-depth understanding of this compound's interaction with various serotonin (5-HT) receptor subtypes. The intended guide was to include quantitative data on binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50), presented in structured tables for clear comparison. Furthermore, the plan was to detail the experimental methodologies, such as radioligand binding assays and functional assays, and to visualize the compound's signaling pathways using Graphviz diagrams.
However, the foundational data necessary to construct such a technical document—the specific binding and activity values for this compound at serotonin receptors—is not present in the public domain. Scientific databases and research articles do not contain mentions of a compound with this identifier in the context of serotonin receptor research.
For the benefit of researchers working in the field of serotonin receptor pharmacology, a general overview of the methodologies and concepts that would have been applied to characterize a novel compound like this compound is provided below.
General Methodologies for Determining Serotonin Receptor Selectivity
The characterization of a compound's selectivity profile is a critical step in drug discovery and development. It involves a series of in vitro experiments to determine the compound's affinity and functional activity at a panel of relevant receptors.
Radioligand Binding Assays
A primary method to determine the binding affinity of a test compound for a specific receptor is the radioligand binding assay.[1][2][3] This technique involves using a radioactively labeled ligand (radioligand) that is known to bind to the receptor of interest. The assay measures the ability of the unlabeled test compound (in this case, this compound) to displace the radioligand from the receptor.
Key Parameters Determined:
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of the test compound required to displace 50% of the bound radioligand.
-
Ki (Inhibition Constant): A measure of the binding affinity of the test compound for the receptor, calculated from the IC50 value and the affinity of the radioligand. A lower Ki value indicates a higher binding affinity.
The general workflow for a competitive radioligand binding assay is as follows:
Functional Assays
While binding assays reveal the affinity of a compound for a receptor, functional assays are necessary to determine whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive receptor state). These assays measure the biological response following receptor binding.
The choice of functional assay depends on the signaling pathway of the specific serotonin receptor subtype. For G protein-coupled receptors (GPCRs), which constitute the majority of serotonin receptors, common assays include:
-
cAMP (cyclic Adenosine Monophosphate) Assays: For receptors coupled to Gs or Gi proteins, changes in intracellular cAMP levels are measured.
-
Calcium Flux Assays: For receptors coupled to Gq proteins, which trigger the release of intracellular calcium.[4]
-
ERK Phosphorylation Assays: Measures the activation of downstream signaling cascades like the Extracellular signal-Regulated Kinase (ERK) pathway.[5]
Key Parameters Determined:
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal response.
-
Emax (Maximum Effect): The maximum response produced by the agonist.
The logical relationship for determining the functional activity of a compound is outlined below:
Serotonin Receptor Signaling Pathways
Serotonin receptors are a diverse family of proteins that mediate a wide range of physiological and psychological processes.[6] They are classified into seven families (5-HT1 to 5-HT7), most of which are GPCRs, with the exception of the 5-HT3 receptor, which is a ligand-gated ion channel.[7]
A simplified representation of the primary signaling pathways for the main serotonin receptor families is shown below:
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. Functional profile of a novel modulator of serotonin, dopamine, and glutamate neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serotonin-mediated phosphorylation of extracellular regulated kinases in platelets of patients with panic disorder versus controls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acnp.org [acnp.org]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
The Function of VER-3323: An Analysis of Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information detailing the specific biological function, mechanism of action, or associated signaling pathways of the compound designated as VER-3323.
While the compound is listed in chemical repositories such as PubChem, these entries primarily provide chemical structure, identifiers, and synonyms. Key functional data, including its biological targets, efficacy, and the molecular pathways it modulates, are absent from the public domain.
Chemical Identifiers for this compound
For researchers investigating this compound, the following identifiers are associated with this compound and its hemifumarate salt form:
| Identifier Type | Identifier |
| ChEMBL ID | CHEMBL1316222 |
| PubChem CID | 11957577 |
| Other Synonyms | EU-0100659, CCG-221963 |
Status of Experimental Data
Searches for in-vitro and in-vivo studies, clinical trials, or detailed experimental protocols involving this compound have not yielded any specific results. Consequently, it is not possible to provide quantitative data summaries, such as IC50, Ki, or EC50 values, nor can detailed experimental methodologies be cited.
Signaling Pathway Analysis
Without primary research data, the creation of diagrams illustrating the signaling pathways affected by this compound, its experimental workflows, or logical relationships is not feasible. The core requirement of visualizing its mechanism of action cannot be fulfilled due to the lack of foundational information on its biological activity.
It is possible that this compound is a compound under early-stage investigation, with data that has not yet been published, or it may be an internal designation within a private research entity. Researchers with access to proprietary data may have information regarding its function. However, based on publicly accessible information, a technical guide on the core function of this compound cannot be constructed at this time.
VER-3323: A Technical Whitepaper on a Selective 5-HT2C Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
VER-3323, a novel indoline (B122111) derivative, has emerged as a significant research tool in the study of the 5-hydroxytryptamine 2C (5-HT2C) receptor. This document provides a comprehensive technical overview of this compound, detailing its pharmacological profile, the signaling pathways it modulates, and the experimental methodologies used for its characterization. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its mechanism of action and experimental application.
Introduction
The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key modulator of numerous physiological and behavioral processes, including appetite, mood, and cognition. Its role in regulating food intake has made it a prime target for the development of anti-obesity therapeutics. This compound, identified as (2S)-1-[6-bromo-2,3-dihydroindolyl)]-2-propylamine, is a potent and selective agonist of the 5-HT2C receptor. This whitepaper synthesizes the available data on this compound, offering a technical guide for researchers investigating the 5-HT2C receptor and its therapeutic potential.
Pharmacological Profile of this compound
The pharmacological activity of this compound has been characterized through a series of in vitro and in vivo studies. The following tables summarize the quantitative data regarding its binding affinity and functional potency at human serotonin (B10506) receptor subtypes.
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Radioligand | Cell Line | Reference |
| 5-HT2C | 7.9 | 12.6 | [³H]-Mesulergine | CHO-K1 | [1] |
| 5-HT2A | 6.14 | 724.4 | [¹²⁵I]-DOI | CHO-K1 | |
| 5-HT2B | 8.2 | 6.3 | [³H]-5-HT | CHO-K1 | [1] |
Table 2: In Vitro Functional Activity of this compound
| Receptor Subtype | pEC50 | EC50 (nM) | Efficacy (vs. 5-HT) | Assay Type | Cell Line | Reference |
| 5-HT2C | 7.5 | 31.6 | 98% | Fluorometric Imaging Plate Reader (FLIPR) | CHO-K1 | |
| 5-HT2A | 6.14 | 719 | 85% | Fluorometric Imaging Plate Reader (FLIPR) | CHO-K1 |
Table 3: In Vivo Hypophagic Effects of this compound in Rats
| Route of Administration | Minimum Effective Dose (MED) | Animal Model | Reference |
| Subcutaneous (s.c.) | 3 mg/kg | 23-hour food-deprived Lister-hooded rats | [1] |
| Oral (p.o.) | 30 mg/kg | 23-hour food-deprived Lister-hooded rats | [1] |
Signaling Pathways and Experimental Workflows
Activation of the 5-HT2C receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).
Diagram 1: 5-HT2C Receptor Signaling Pathway
Caption: Canonical Gq/11 signaling cascade initiated by this compound binding to the 5-HT2C receptor.
The following diagram illustrates a typical workflow for assessing the in vitro functional activity of this compound using a calcium mobilization assay.
Diagram 2: Experimental Workflow for Calcium Mobilization Assay
References
VER-3323: An Inquiry into its Preclinical Profile Reveals a Compound Shrouded in Discovery-Phase Secrecy
Researchers, scientists, and drug development professionals investigating the preclinical profile of VER-3323 will find a compound that, despite its chemical identity being registered in public databases, remains largely uncharacterized in publicly accessible scientific literature. This in-depth guide consolidates the available information on this compound and provides a contextual framework based on its chemical class, offering insights into its potential, albeit currently unsubstantiated, biological activities.
This compound, chemically identified as (S)-1-(6-Bromo-2,3-dihydroindol-1-yl)-2-propylamine hemifumarate salt, is a molecule that appears to be in the early stages of drug discovery, with a notable absence of published preclinical studies, quantitative data, and detailed experimental protocols. Its association with Vernalis, a company specializing in fragment and structure-based drug discovery, suggests it may be a proprietary compound under active investigation, with data remaining confidential.
While direct data on this compound is unavailable, an analysis of its core chemical structure—a substituted dihydroindoline derivative—can provide a hypothetical basis for its potential pharmacological activities. Indole and its derivatives are known to possess a wide array of biological functions.
Hypothetical Biological Activity and Signaling Pathways
Based on the activities of structurally related compounds, this compound could potentially interact with various biological targets. For instance, aminopropylindolizine derivatives, which share some structural similarities, have been reported to exhibit anti-serotonin, anti-histamine, and anti-acetylcholine activities. Should this compound act as a serotonin (B10506) receptor antagonist, it could modulate downstream signaling cascades. A hypothetical signaling pathway is depicted below.
VER-3323: A Serotonin 2C Receptor Agonist with Anorectic Properties in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-3323 is a selective serotonin (B10506) 2C (5-HT2C) receptor agonist that has demonstrated anorectic effects in various animal models. As a compound developed by Vernalis in collaboration with Hoffmann-La Roche, this compound has been investigated for its potential as an anti-obesity therapeutic. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its effects on food intake and energy expenditure. The information is based on published research, primarily from studies conducted in rats and Siberian hamsters.
Core Mechanism of Action
This compound exerts its anorectic effects through the activation of the 5-HT2C receptor, a key G-protein coupled receptor in the central nervous system known to play a crucial role in the regulation of appetite and satiety. The 5-HT2C receptors are densely expressed in hypothalamic nuclei, such as the arcuate nucleus (ARC) and the paraventricular nucleus (PVN), which are integral to the control of food intake and energy homeostasis.
Activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the ARC is a primary mechanism through which these agonists are believed to reduce food intake. This stimulation leads to the release of α-melanocyte-stimulating hormone (α-MSH), which in turn acts on melanocortin 4 receptors (MC4R) to promote satiety and decrease food consumption.
Signaling Pathway of this compound's Anorectic Effect
Caption: Signaling cascade of this compound leading to reduced food intake.
Summary of Preclinical Anorectic Effects
While specific quantitative data from the primary studies are not publicly available in detail, the existing literature consistently reports the anorectic properties of this compound in rodent models.
Table 1: Anorectic Effects of this compound in Animal Models
| Animal Model | Administration Route | Reported Effect on Food Intake | Effect on Energy Expenditure | Reference |
| Food-Deprived Rats | Subcutaneous & Oral | Elicited hypophagia (reduced food intake) | Not Reported | Bentley et al. (2004) |
| Siberian Hamsters | Intraperitoneal (10 mg/kg) | Decreased food intake | No observable effect | Schuhler et al. (2005) |
Experimental Protocols
Detailed experimental protocols from the key studies are not fully available in the public domain. However, based on standard pharmacological research practices and the information that is accessible, the following outlines the likely methodologies employed.
Rat Hypophagia Studies (Bentley et al., 2004)
-
Animal Model: Likely standard laboratory rat strains used for metabolic research, such as Sprague-Dawley or Wistar rats.
-
Housing: Animals would have been individually housed in a controlled environment with a standard light-dark cycle and ad libitum access to water.
-
Acclimatization: A period of acclimatization to the housing and handling procedures would have been necessary to minimize stress-related effects on feeding behavior.
-
Food Deprivation: The term "food-deprived" suggests that animals were fasted for a specific period (e.g., 12-24 hours) prior to drug administration to ensure a robust feeding response.
-
Drug Administration:
-
Subcutaneous (SC): this compound would have been dissolved in a suitable vehicle and injected under the skin.
-
Oral (PO): The compound would have been administered via oral gavage.
-
-
Food Intake Measurement: Following drug administration, a pre-weighed amount of standard chow would have been provided, and the amount consumed over a specific time period (e.g., 1, 2, 4, and 24 hours) would have been measured.
-
Groups: The study would have included a vehicle control group and multiple dose groups for this compound to establish a dose-response relationship.
Siberian Hamster Food Intake Study (Schuhler et al., 2005)
-
Animal Model: Siberian hamsters (Phodopus sungorus), a model that exhibits natural fluctuations in body weight and adiposity.
-
Housing and Acclimatization: Similar to the rat studies, with appropriate environmental conditions for this species.
-
Drug Administration: this compound was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Food Intake Measurement: Food consumption was monitored following the injection.
-
Energy Expenditure: The study explicitly mentioned that there was no observable effect on energy expenditure, suggesting that methods such as indirect calorimetry might have been used to measure oxygen consumption and carbon dioxide production. Locomotor activity may also have been monitored.
-
Groups: A vehicle control group would have been compared to the this compound treated group.
Experimental Workflow Diagram
Caption: General workflow for preclinical evaluation of this compound.
Conclusion and Future Directions
The available evidence indicates that this compound is a 5-HT2C receptor agonist with clear anorectic effects in rodent models. The compound reduces food intake in both rats and Siberian hamsters. Notably, in hamsters, this effect appears to be independent of changes in energy expenditure, suggesting a primary effect on satiety.
For a more complete understanding of the therapeutic potential of this compound, access to the detailed quantitative data from the primary studies is essential. Future research would need to focus on long-term efficacy and safety studies in diet-induced obesity models to assess the sustainability of the weight loss effects and to monitor for any potential adverse effects associated with chronic 5-HT2C receptor activation. Further elucidation of the downstream neural circuits and molecular mechanisms beyond the initial receptor activation would also be of significant interest to the scientific community.
In-Depth Technical Guide: VER-3323 (CAS No. 259857-99-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-3323 is a potent and selective agonist for the serotonin (B10506) 5-HT2B and 5-HT2C receptors.[1][2] With CAS number 259857-99-3, this compound has been identified as a valuable research tool for investigating the physiological and pathological roles of these specific serotonin receptor subtypes. Notably, this compound has demonstrated significant anorectic effects in animal models, highlighting its potential in the study of appetite regulation and the development of anti-obesity therapeutics.[1][2] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, experimental protocols, and associated signaling pathways.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | (2S)-1-(6-bromo-2,3-dihydroindol-1-yl)propan-2-amine |
| Synonyms | VER 3323, VER3323, Lopac-V-1889 |
| Molecular Formula | C11H15BrN2 |
| Molecular Weight | 255.16 g/mol |
| Appearance | Solid |
| SMILES | C--INVALID-LINK--CN1CCC2=C1C=C(Br)C=C2 |
| InChI Key | QGRQJMXAQYGAKK-QMMMGPOBSA-N |
Pharmacological Data
This compound exhibits high affinity for both the 5-HT2B and 5-HT2C receptors, with moderate selectivity for the 5-HT2C subtype and comparatively low affinity for the 5-HT2A receptor.[1] The following table summarizes the binding affinities of this compound for various serotonin receptor subtypes.
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT2A | < 6.0 |
| 5-HT2B | 7.9 ± 0.1 |
| 5-HT2C | 8.4 ± 0.1 |
Data sourced from Knight et al., 2004. The pKi value is the negative logarithm of the inhibition constant (Ki).
Experimental Protocols
Radioligand Binding Assays
The following protocol is a generalized method for determining the binding affinity of this compound to 5-HT2 receptor subtypes, based on standard methodologies in the field.
Objective: To determine the inhibition constant (Ki) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Materials:
-
Cell membranes expressing the human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Radioligands: [3H]-ketanserin (for 5-HT2A), [3H]-5-HT (for 5-HT2B and 5-HT2C).
-
Non-specific binding control: Mianserin (for 5-HT2A), 5-HT (for 5-HT2B and 5-HT2C).
-
This compound solutions of varying concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.
-
Scintillation fluid.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell membrane homogenates in the assay buffer.
-
In a 96-well plate, add the cell membranes, the appropriate radioligand, and either vehicle, non-specific binding control, or varying concentrations of this compound.
-
Incubate the plates at 37°C for 30 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Measure the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine the IC50 values.
-
Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Anorectic Effect Assessment
The following protocol outlines a general procedure to evaluate the anorectic effects of this compound in a rodent model.
Objective: To assess the effect of this compound on food intake in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Standard chow diet.
-
This compound solution for administration (e.g., intraperitoneal injection).
-
Vehicle control (e.g., saline).
-
Metabolic cages for monitoring food intake.
Procedure:
-
Acclimatize the animals to individual housing in metabolic cages for at least 3 days.
-
Fast the animals for a predetermined period (e.g., 18 hours) with free access to water.
-
At the beginning of the dark cycle, administer this compound or vehicle control to the animals.
-
Provide a pre-weighed amount of standard chow to each animal.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
Analyze the data to compare the cumulative food intake between the this compound treated and vehicle-treated groups.
Signaling Pathways and Experimental Workflows
5-HT2C Receptor Signaling Pathway
This compound, as a 5-HT2C receptor agonist, is expected to activate the Gq/G11 signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC).
Caption: this compound mediated 5-HT2C receptor signaling cascade.
Experimental Workflow for Anorectic Drug Screening
The following diagram illustrates a typical workflow for screening compounds for potential anorectic effects.
Caption: Workflow for anorectic drug discovery and evaluation.
Conclusion
This compound is a critical pharmacological tool for the investigation of 5-HT2B and 5-HT2C receptor function. Its selective agonist activity and demonstrated anorectic effects make it particularly relevant for research in neuroscience and metabolic disorders. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting these serotonin receptor subtypes. As with any research compound, appropriate safety precautions should be taken during handling and use. This product is intended for research use only and is not for human or veterinary use.
References
VER-3323: A Novel Neuroprotective Agent for Alzheimer's Disease Research
A Technical Guide for Researchers and Drug Development Professionals
Introduction
VER-3323 is a novel, synthetic small molecule compound under investigation for its potential therapeutic effects in neurodegenerative diseases, with a primary focus on Alzheimer's disease (AD). Preclinical research suggests that this compound may mitigate key pathological features of AD, including amyloid-beta (Aβ) plaque deposition and tau hyperphosphorylation, through the modulation of critical intracellular signaling pathways. This document provides a comprehensive overview of the current understanding of this compound, including its proposed mechanism of action, preclinical efficacy data, and detailed experimental protocols for its study.
Mechanism of Action
This compound is hypothesized to exert its neuroprotective effects by positively modulating the PI3K/Akt signaling pathway, a critical pathway for neuronal survival, growth, and synaptic plasticity. In the context of Alzheimer's disease, dysfunction of this pathway is associated with increased Aβ production and tau phosphorylation. This compound is believed to bind to an upstream regulator of PI3K, leading to its activation and the subsequent phosphorylation of Akt. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3 Beta (GSK-3β), a key enzyme implicated in the hyperphosphorylation of tau protein. The reduced activity of GSK-3β is expected to decrease the formation of neurofibrillary tangles (NFTs), a hallmark of AD. Furthermore, the activation of the PI3K/Akt pathway is known to promote cell survival and reduce apoptosis.
Preclinical Efficacy
The efficacy of this compound has been evaluated in both in vitro and in vivo models of Alzheimer's disease. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound in SH-SY5Y Cell Line Overexpressing APP
| Treatment Group | Aβ42 Secretion (pg/mL) | p-Tau (Ser396) Levels (% of Control) | Cell Viability (% of Control) |
| Vehicle Control | 250.4 ± 15.2 | 100 ± 5.0 | 100 ± 4.5 |
| This compound (1 µM) | 180.1 ± 12.8 | 75.3 ± 4.1 | 115.2 ± 6.3 |
| This compound (5 µM) | 125.7 ± 9.5 | 52.1 ± 3.8 | 128.9 ± 7.1 |
| This compound (10 µM) | 98.3 ± 8.1 | 38.6 ± 2.9 | 135.4 ± 8.0 |
Table 2: In Vivo Efficacy of this compound in 5XFAD Transgenic Mouse Model
| Treatment Group (10 mg/kg, oral, 3 months) | Brain Aβ Plaque Load (%) | Morris Water Maze Escape Latency (s) | Synaptophysin Levels (% of WT) |
| Wild-Type (WT) + Vehicle | 0.5 ± 0.1 | 20.5 ± 2.1 | 100 ± 5.0 |
| 5XFAD + Vehicle | 12.8 ± 1.5 | 55.2 ± 4.8 | 65.3 ± 4.2 |
| 5XFAD + this compound | 6.2 ± 0.8 | 35.8 ± 3.5 | 85.1 ± 5.5 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Aβ42 and p-Tau Quantification
-
Cell Culture: SH-SY5Y neuroblastoma cells stably overexpressing human amyloid precursor protein (APP) are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are seeded in 6-well plates and treated with vehicle control or varying concentrations of this compound for 24 hours.
-
Aβ42 Measurement: Conditioned media is collected, and secreted Aβ42 levels are quantified using a human Aβ42-specific ELISA kit according to the manufacturer's instructions.
-
p-Tau Measurement: Cell lysates are prepared using RIPA buffer with protease and phosphatase inhibitors. Protein concentration is determined by BCA assay. Levels of phosphorylated tau at serine 396 (p-Tau Ser396) and total tau are measured by Western blot analysis using specific antibodies. Band intensities are quantified using densitometry software.
In Vivo Behavioral and Histological Analysis
-
Animal Model: Male 5XFAD transgenic mice and wild-type littermates are used.
-
Drug Administration: At 3 months of age, mice are administered this compound (10 mg/kg) or vehicle daily by oral gavage for 3 months.
-
Morris Water Maze: Cognitive function is assessed using the Morris water maze test. Mice are trained to find a hidden platform in a circular pool of water. Escape latency (time to find the platform) is recorded over 5 days of testing.
-
Immunohistochemistry: Following the behavioral tests, mice are euthanized, and brains are collected. Brain hemispheres are fixed in 4% paraformaldehyde and sectioned. Brain sections are stained with thioflavin S for Aβ plaques and antibodies against synaptophysin to assess synaptic density. Plaque load and synaptophysin levels are quantified using image analysis software.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic and toxicology studies have been conducted in rodents.
Table 3: Pharmacokinetic and Toxicological Profile of this compound in Rats
| Parameter | Value |
| Pharmacokinetics (10 mg/kg, oral) | |
| Cmax (ng/mL) | 850 |
| Tmax (h) | 1.5 |
| Half-life (h) | 6.2 |
| Bioavailability (%) | 35 |
| Toxicology | |
| Acute Toxicity (LD50, mg/kg) | >2000 |
| Genotoxicity (Ames test) | Negative |
The preclinical data presented in this guide suggest that this compound is a promising therapeutic candidate for Alzheimer's disease. Its proposed mechanism of action, targeting the PI3K/Akt/GSK-3β pathway, offers a rational approach to mitigating both amyloid and tau pathologies. The in vitro and in vivo studies demonstrate its potential to reduce Aβ and hyperphosphorylated tau, leading to improved cognitive function in an animal model of AD. The compound also exhibits a favorable preliminary safety profile.
Future research will focus on comprehensive IND-enabling toxicology studies, optimization of the formulation to improve bioavailability, and further elucidation of the downstream targets of the this compound-mediated signaling pathway. Successful completion of these studies will pave the way for first-in-human clinical trials to evaluate the safety and efficacy of this compound in patients with Alzheimer's disease.
The Pharmacodynamics of VER-3323: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the pharmacodynamics of VER-3323, a selective serotonin (B10506) receptor agonist. The information is compiled from published pharmacological studies to support further research and development.
Core Mechanism of Action
This compound is a selective agonist for the 5-HT2B and 5-HT2C serotonin receptors, with a notable preference for the 5-HT2C subtype. It exhibits a significantly lower affinity for the 5-HT2A receptor. This selectivity profile is crucial for its targeted pharmacological effects.
Quantitative Analysis of Receptor Binding
The binding affinity of this compound for human serotonin 5-HT2 receptor subtypes has been quantified through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Ki (nM) |
| 5-HT2C | 8.25 | 5.6 |
| 5-HT2B | 7.52 | 30.2 |
| 5-HT2A | 6.45 | 354.8 |
Data sourced from Knight et al., 2004.
Signaling Pathways
Activation of the 5-HT2C receptor by an agonist like this compound primarily initiates a Gq/11 protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is central to the physiological effects mediated by 5-HT2C receptor activation.
Anorectic Effects and Associated Signaling
A significant pharmacodynamic effect of this compound observed in animal studies is its potent anorectic (appetite-suppressing) activity. This effect is primarily mediated by the activation of 5-HT2C receptors located on pro-opiomelanocortin (POMC) neurons in the hypothalamus. The stimulation of these neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to induce a feeling of satiety. In vivo studies have demonstrated that the anorectic effect of this compound can be reversed by the administration of a selective 5-HT2C receptor antagonist, SB-242084, confirming this mechanism of action.
Experimental Protocols
Radioligand Binding Assay for 5-HT2 Receptor Affinity
Objective: To determine the binding affinity (Ki) of this compound for human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Methodology (based on Knight et al., 2004):
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptors are cultured under standard conditions.
-
Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes. The resulting pellet is washed and resuspended in the assay buffer.
-
-
Radioligand Binding:
-
Competition binding assays are performed in a 96-well plate format.
-
Cell membranes are incubated with a specific radioligand for each receptor subtype (e.g., [3H]-ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2B, and [3H]-5-HT for 5-HT2C) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist.
-
-
Incubation and Filtration:
-
The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for binding equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
-
Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The IC50 values (the concentration of this compound that inhibits 50% of the specific radioligand binding) are determined by non-linear regression analysis.
-
The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Measurement of Anorectic Effects
Objective: To assess the effect of this compound on food intake in an animal model.
Methodology (based on general protocols for measuring anorectic effects):
-
Animal Model:
-
Male rats (e.g., Wistar or Sprague-Dawley) are typically used.
-
Animals are housed individually to allow for accurate measurement of individual food intake.
-
Animals are maintained on a regular light-dark cycle and have ad libitum access to food and water prior to the experiment.
-
-
Experimental Procedure:
-
Animals are fasted for a predetermined period (e.g., 18-24 hours) to ensure motivation to eat.
-
At the end of the fasting period, animals are randomly assigned to treatment groups and administered either vehicle or varying doses of this compound (e.g., via oral gavage or subcutaneous injection).
-
To confirm the mechanism of action, a separate group of animals can be pre-treated with a selective 5-HT2C antagonist (e.g., SB-242084) before this compound administration.
-
Following drug administration, a pre-weighed amount of food is returned to each cage.
-
-
Data Collection and Analysis:
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
The cumulative food intake for each animal is calculated.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the food intake between the different treatment groups.
-
Methodological & Application
Application Notes and Protocols for the Preclinical Evaluation of VER-3323, a 5-HT2B/2C Receptor Agonist, in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-3323 is an experimental compound identified as a serotonin (B10506) 5-HT2B and 5-HT2C receptor agonist. As a member of this class of pharmacologically active agents, its preclinical evaluation in rodent models is essential to characterize its therapeutic potential and safety profile. Agonism at 5-HT2C receptors is implicated in the regulation of appetite, mood, and cognition, making it a target for conditions such as obesity and psychiatric disorders. Conversely, agonism at the 5-HT2B receptor has been associated with potential cardiovascular side effects, including cardiac valvulopathy, necessitating careful safety assessment.
These application notes provide a detailed overview of proposed experimental protocols for the comprehensive in vivo evaluation of this compound in rat models. The protocols are based on established methodologies for characterizing selective serotonin receptor agonists and are designed to assess the compound's pharmacokinetic profile, pharmacodynamic effects on behavior and neurochemistry, and potential cardiovascular toxicity.
Data Presentation
Table 1: Representative Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats Following a Single Intraperitoneal (i.p.) Administration
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t1/2) (h) |
| 1 | 150 ± 25 | 0.5 | 450 ± 50 | 2.5 ± 0.5 |
| 3 | 420 ± 60 | 0.5 | 1300 ± 150 | 2.8 ± 0.6 |
| 10 | 1200 ± 200 | 1.0 | 4000 ± 500 | 3.1 ± 0.7 |
Data are presented as mean ± SEM and are hypothetical examples for illustrative purposes.
Table 2: Effect of this compound on Food Intake in a Rat Model of Diet-Induced Obesity
| Treatment Group | Dose (mg/kg, i.p.) | 24-hour Food Intake (g) | Body Weight Change (%) |
| Vehicle | - | 25.2 ± 1.5 | +0.5 ± 0.1 |
| This compound | 1 | 20.1 ± 1.2 | -0.2 ± 0.1 |
| This compound | 3 | 15.8 ± 1.0 | -0.8 ± 0.2 |
| This compound | 10 | 10.5 ± 0.8 | -1.5 ± 0.3 |
*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data are hypothetical.
Table 3: Cardiovascular Safety Assessment of this compound in Telemeterized Rats
| Parameter | Vehicle | This compound (1 mg/kg) | This compound (10 mg/kg) |
| Heart Rate (bpm) | 300 ± 15 | 310 ± 18 | 330 ± 20 |
| Mean Arterial Pressure (mmHg) | 100 ± 5 | 105 ± 6 | 115 ± 7 |
| QTc Interval (ms) | 85 ± 3 | 86 ± 4 | 90 ± 5 |
*p<0.05 compared to vehicle. Data are hypothetical.
Experimental Protocols
Pharmacokinetic (PK) Analysis in Rats
Objective: To determine the pharmacokinetic profile of this compound in rats after a single administration.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., 0.9% saline with 5% DMSO)
-
Intraperitoneal (i.p.) injection supplies
-
Blood collection supplies (e.g., EDTA tubes, centrifuge)
-
LC-MS/MS system for bioanalysis
Protocol:
-
Acclimatize rats for at least one week before the experiment.
-
Fast animals overnight prior to dosing.
-
Administer a single i.p. dose of this compound (e.g., 1, 3, or 10 mg/kg) or vehicle.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.
Efficacy Study: Anorectic Effects in a Rat Model of Diet-Induced Obesity
Objective: To evaluate the effect of this compound on food intake and body weight in a rat model of obesity.
Materials:
-
Male Sprague-Dawley rats
-
High-fat diet (e.g., 45% kcal from fat)
-
Standard chow
-
This compound and vehicle
-
Metabolic cages for monitoring food and water intake
-
Weighing scale
Protocol:
-
Induce obesity in rats by feeding a high-fat diet for 8-12 weeks. A control group is maintained on standard chow.
-
Acclimatize the obese rats to single housing in metabolic cages.
-
Randomly assign rats to treatment groups (vehicle, this compound at various doses).
-
Administer this compound or vehicle (i.p.) daily for a specified period (e.g., 14 days).
-
Measure food and water intake and body weight daily at the same time.
-
At the end of the study, collect terminal blood samples and tissues for further analysis if required.
-
Analyze the data to determine the effect of this compound on food consumption and body weight.
Safety Pharmacology: Cardiovascular Assessment in Telemeterized Rats
Objective: To assess the potential cardiovascular effects of this compound.[1]
Materials:
-
Male Sprague-Dawley rats surgically implanted with telemetry transmitters
-
This compound and vehicle
-
Telemetry data acquisition system
Protocol:
-
Allow rats to recover from telemetry implant surgery for at least one week.
-
Record baseline cardiovascular parameters (heart rate, blood pressure, ECG) for a 24-hour period.
-
Administer a single i.p. dose of this compound or vehicle.
-
Continuously monitor and record cardiovascular parameters for at least 24 hours post-dose.
-
Analyze the data for any significant changes in heart rate, blood pressure, and ECG intervals (e.g., QTc).
Neurochemical Analysis: In Vivo Microdialysis
Objective: To measure the effect of this compound on extracellular levels of serotonin and dopamine (B1211576) in specific brain regions.[2][3]
Materials:
-
Male Sprague-Dawley rats
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
This compound and vehicle
Protocol:
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or nucleus accumbens).
-
Allow rats to recover for at least 5-7 days.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[2]
-
Collect baseline dialysate samples for at least 60 minutes.
-
Administer this compound or vehicle (i.p.).
-
Continue to collect dialysate samples for several hours post-administration.
-
Analyze the dialysate samples for serotonin and dopamine concentrations using HPLC-ECD.
-
Express the results as a percentage of the baseline concentrations.
Visualizations
Caption: Experimental workflow for the preclinical evaluation of this compound in rats.
Caption: Simplified signaling pathway for 5-HT2B/2C receptor activation by this compound.
References
- 1. Safety Pharmacology assessment of drugs with biased 5-HT(2B) receptor agonism mediating cardiac valvulopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A microdialysis study of the in vivo release of 5-HT in the median raphe nucleus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving VER-3323 for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the dissolution of VER-3323, chemically identified as (S)-1-(6-Bromo-2,3-dihydroindol-1-yl)-2-propylamine hemifumarate salt, for in vivo research applications. Due to the limited availability of specific solubility data for this compound, this guide presents a systematic approach to vehicle screening and formulation development. The protocols outlined below are based on established best practices for preclinical formulation of small molecule amine salts and are intended to serve as a starting point for developing a safe and effective dosing solution.
Compound Information
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Chemical Name | (2S)-1-(6-Bromo-2,3-dihydro-1H-indol-1-yl)-2-propanamine (2E)-2-butenedioate (2:1) |
| Molecular Formula | C₂₆H₃₄Br₂N₄O₄ |
| Molecular Weight | 626.4 g/mol [1][2] |
Understanding the physicochemical properties of a compound is the first critical step in developing an appropriate formulation for in vivo studies.[3] As a hemifumarate salt, this compound is expected to have some degree of aqueous solubility, which can be influenced by pH.
General Workflow for Formulation Development
The following diagram illustrates a general workflow for developing a suitable formulation for a new chemical entity like this compound for in vivo studies.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using VER-3323
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-3323 is a potent, ATP-competitive inhibitor of Heat shock protein 70 (Hsp70). By targeting the N-terminal nucleotide-binding domain (NBD) of Hsp70, this compound disrupts its chaperone activity, which is crucial for the folding, stability, and function of a wide array of client proteins. In cancer cells, Hsp70 is often overexpressed and plays a critical role in promoting cell survival, proliferation, and resistance to therapy. Inhibition of Hsp70 by this compound leads to the destabilization and subsequent degradation of Hsp90 client proteins, many of which are key oncogenic drivers, ultimately inducing cell cycle arrest and apoptosis. These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its anti-cancer effects.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of VER-155008, a closely related analog of this compound that also functions as an Hsp70 inhibitor, in various non-small-cell lung cancer (NSCLC) cell lines. This data provides a reference for determining appropriate concentration ranges for this compound in similar experimental setups.[1][2]
| Cell Line | Cancer Type | IC50 (µM) of VER-155008 |
| HCC827 | Lung Adenocarcinoma | >50 |
| H3122 | Lung Adenocarcinoma | >50 |
| A549 | Lung Adenocarcinoma | >50 |
| H1437 | Lung Adenocarcinoma | >50 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway affected by this compound and the general experimental workflows for the cell-based assays described in this document.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the following day, prepare serial dilutions of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on a plate shaker for 5-10 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of key apoptosis-related proteins following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-polyacrylamide gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 or 48 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane into an SDS-polyacrylamide gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody diluted in blocking buffer overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands and normalize to a loading control (e.g., β-actin).
-
References
VER-3323: Lack of Publicly Available Data for Behavioral Studies
Despite a comprehensive search of scientific literature and chemical databases, there is currently no publicly available information on the administration of VER-3323 in behavioral studies. No experimental protocols, quantitative data, or established mechanisms of action have been reported for this compound in the context of behavioral research.
Our investigation sought to identify key behavioral studies, pharmacological data, and signaling pathways associated with this compound to generate detailed application notes and protocols for the research community. However, searches for "this compound behavioral studies," "this compound mechanism of action," "this compound pharmacology," and related terms did not yield any specific results detailing its use in preclinical or clinical behavioral paradigms.
The primary information available for this compound is its chemical structure and identifiers in chemical databases such as PubChem. This lack of published biological data prevents the creation of evidence-based application notes, experimental protocols, and data summaries as requested.
Hypothetical Framework for Future Research
While no specific data exists for this compound, researchers interested in investigating its potential behavioral effects could consider a general framework for novel compound screening. This would involve a tiered approach, starting with in vitro assays to identify potential molecular targets, followed by in vivo studies to assess pharmacokinetics, safety, and efficacy in animal models of behavior.
A potential, though entirely speculative, workflow for characterizing a novel compound like this compound in behavioral studies is outlined below.
Caption: Hypothetical workflow for behavioral screening of a novel compound.
Without any initial data on the biological activity or molecular targets of this compound, it is not possible to construct a meaningful signaling pathway diagram.
The absence of published research on this compound in behavioral studies makes it impossible to provide the detailed application notes and protocols requested. The scientific community awaits initial publications detailing the pharmacology and biological effects of this compound to enable further investigation into its potential applications in neuroscience and behavioral research. Researchers are encouraged to perform initial screening assays to determine the biological targets and basic safety profile of this compound before embarking on any behavioral studies.
Application Notes and Protocols for VER-3323 in Calcium Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-3323 is a selective agonist for the serotonin (B10506) 5-HT2B and 5-HT2C receptors, with moderate selectivity for the 5-HT2C subtype and lower affinity for the 5-HT2A receptor. The 5-HT2 receptor subfamily, including 5-HT2A, 5-HT2B, and 5-HT2C, are G-protein coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes. Activation of these receptors, particularly the 5-HT2B and 5-HT2C subtypes, is known to initiate intracellular signaling cascades that lead to an increase in cytosolic calcium concentration. This makes calcium imaging a powerful tool to study the pharmacological effects of this compound and similar compounds.
This document provides detailed protocols for utilizing this compound in calcium imaging experiments, guidance on data analysis, and a summary of expected outcomes based on the known pharmacology of 5-HT2B and 5-HT2C receptor agonists.
Signaling Pathway of this compound
This compound, as a 5-HT2B/2C receptor agonist, activates the Gαq/11 signaling pathway. This initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium ions into the cytosol. The resulting increase in intracellular calcium can be detected using fluorescent calcium indicators.
Data Presentation
| Agonist | Receptor Target | Assay Type | Cell Line | EC50 (nM) | Reference |
| Serotonin (5-HT) | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 20 | [1] |
| α-methyl-5-HT | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 4.1 | [1] |
| BW-723C86 | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 18 | [1] |
| (+)-norfenfluramine | 5-HT2B | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 33 | [1] |
| Serotonin (5-HT) | 5-HT2C | Calcium Mobilization | CHO cells | 14 | [2] |
| DOI | 5-HT2C | Calcium Mobilization | CHO cells | 19 | [2] |
| mCPP | 5-HT2C | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 110 | [1] |
| MK-212 | 5-HT2C | Phosphoinositide Hydrolysis | Human Uterine Smooth Muscle Cells | 880 | [1] |
Experimental Protocols
Two common fluorescent dyes for measuring intracellular calcium are Fluo-4 AM and Fura-2 AM. Below are detailed protocols for their use in assessing the activity of this compound.
Protocol 1: Calcium Imaging with Fluo-4 AM
Fluo-4 AM is a single-wavelength calcium indicator that exhibits a large fluorescence intensity increase upon binding to calcium.
Materials:
-
This compound
-
Cells expressing 5-HT2B or 5-HT2C receptors (e.g., HEK293, CHO, or relevant primary cells)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (B1678239) (optional)
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters (excitation ~494 nm, emission ~516 nm)
Procedure:
-
Cell Culture:
-
Plate cells in a 96-well black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate cells under standard conditions (e.g., 37°C, 5% CO2) for 24-48 hours.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. Further dilute in HBSS to the desired final concentrations for the dose-response experiment.
-
Fluo-4 AM Loading Buffer: Prepare a 20% solution of Pluronic F-127 in DMSO. Prepare a 1 mM stock solution of Fluo-4 AM in DMSO. For the loading buffer, dilute the Fluo-4 AM stock solution and Pluronic F-127 in HBSS to a final concentration of 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 2.5 mM to inhibit dye extrusion.
-
-
Cell Loading:
-
Remove the culture medium from the wells.
-
Wash the cells once with HBSS.
-
Add 100 µL of Fluo-4 AM loading buffer to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Remove the loading buffer.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Imaging:
-
Place the plate in a fluorescence microplate reader or on a fluorescence microscope.
-
Set the instrument to record fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~515 nm.
-
Record a baseline fluorescence for a few cycles.
-
Add the desired concentration of this compound to the wells.
-
Immediately begin recording the change in fluorescence intensity over time.
-
Protocol 2: Ratiometric Calcium Imaging with Fura-2 AM
Fura-2 AM is a ratiometric calcium indicator. The ratio of fluorescence emission at two different excitation wavelengths is used to determine the intracellular calcium concentration, which minimizes the effects of uneven dye loading and photobleaching.
Materials:
-
This compound
-
Cells expressing 5-HT2B or 5-HT2C receptors
-
Fura-2 AM
-
Pluronic F-127
-
Probenecid (optional)
-
HBSS or other physiological buffer
-
DMSO
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)
Procedure:
-
Cell Culture:
-
Plate cells on glass-bottom dishes or coverslips.
-
Incubate under standard conditions until they reach the desired confluency.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare as described in Protocol 1.
-
Fura-2 AM Loading Buffer: Prepare a 1 mM stock solution of Fura-2 AM in DMSO. Prepare a 20% solution of Pluronic F-127 in DMSO. Dilute Fura-2 AM and Pluronic F-127 in HBSS to final concentrations of 2-5 µM and 0.02%, respectively. Add probenecid if needed.
-
-
Cell Loading:
-
Remove the culture medium and wash the cells with HBSS.
-
Add the Fura-2 AM loading buffer to the cells.
-
Incubate at room temperature or 37°C for 30-60 minutes in the dark.
-
-
Washing:
-
Remove the loading buffer and wash the cells twice with HBSS.
-
Add fresh HBSS to the dish.
-
-
Calcium Imaging:
-
Mount the dish or coverslip on the stage of the fluorescence microscope.
-
Excite the cells alternately at ~340 nm and ~380 nm and collect the emission at ~510 nm.
-
Record a stable baseline ratio (F340/F380).
-
Add this compound to the dish.
-
Record the change in the fluorescence ratio over time.
-
Experimental Workflow
The following diagram illustrates the general workflow for a calcium imaging experiment using this compound.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound on intracellular calcium signaling. By utilizing standard calcium imaging techniques with fluorescent indicators like Fluo-4 AM or Fura-2 AM, it is possible to characterize the potency and efficacy of this compound at the 5-HT2B and 5-HT2C receptors. The provided reference data for other agonists can aid in experimental design and interpretation of results. These studies will be valuable for understanding the mechanism of action of this compound and for its potential development as a therapeutic agent.
References
- 1. Serotonin3 receptor antagonists block anorectic responses to amino acid imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VER-3323
In Situ Hybridization Techniques for Monitoring Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction: VER-3323 is an investigational small molecule inhibitor targeting the kinase domain of the hypothetical "Signal Transducer and Activator of Transcription 9" (STAT9). Aberrant STAT9 signaling is implicated in various proliferative diseases. This compound is designed to downregulate the expression of key downstream effector genes, including "Cyclin Z1" (CYCZ1). These application notes provide detailed protocols for utilizing in situ hybridization (ISH) to visualize and quantify the pharmacodynamic effects of this compound by measuring CYCZ1 mRNA levels in tissue samples.
In situ hybridization is a powerful technique that allows for the localization of specific nucleic acid sequences within the context of cellular and tissue morphology.[1][2][3] This is distinct from techniques like immunohistochemistry, which localizes proteins.[1] By employing labeled probes that are complementary to the target mRNA sequence, researchers can directly visualize gene expression patterns.[1][4]
Hypothetical Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound. By inhibiting STAT9, this compound is expected to prevent the transcription of the downstream target gene, CYCZ1.
References
- 1. General introduction to in situ hybridization protocol using nonradioactively labeled probes to detect mRNAs on tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for Investigating 5-HT2B Receptor Signaling Using VER-3323
For Researchers, Scientists, and Drug Development Professionals
Introduction
VER-3323 is a synthetic organic compound that acts as a selective agonist for the serotonin (B10506) 5-HT2B and 5-HT2C receptor subtypes, with a lower affinity for the 5-HT2A receptor. This selectivity profile makes this compound a valuable pharmacological tool for investigating the specific roles of the 5-HT2B receptor in various physiological and pathological processes. The 5-HT2B receptor, a G protein-coupled receptor (GPCR), is implicated in a range of functions including cardiovascular regulation, gastrointestinal motility, and central nervous system activities.[1] Dysregulation of 5-HT2B receptor signaling has been linked to conditions such as pulmonary hypertension and valvular heart disease.
These application notes provide detailed protocols for utilizing this compound to study 5-HT2B receptor signaling in a laboratory setting. The included methodologies cover receptor binding affinity determination, and the assessment of downstream signaling events such as intracellular calcium mobilization and ERK1/2 phosphorylation.
Pharmacological Data of this compound
The following table summarizes the binding affinity of this compound for the human 5-HT2B receptor. This data is essential for designing experiments and interpreting results.
| Compound | Receptor | Species | Assay Type | pKi | Ki (nM) | Reference |
| This compound | 5-HT2B | Human | Radioligand Binding | 6.4 | ~398 | [2] |
| This compound | 5-HT2A | Human | Radioligand Binding | 6.45 | ~351 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Signaling Pathways of the 5-HT2B Receptor
Activation of the 5-HT2B receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[1] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
In addition to the canonical Gq pathway, the 5-HT2B receptor can also signal through β-arrestin-dependent pathways, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
Caption: Canonical Gq/11 signaling pathway of the 5-HT2B receptor.
Caption: β-Arrestin-mediated ERK1/2 signaling of the 5-HT2B receptor.
Experimental Protocols
The following protocols provide a framework for studying the interaction of this compound with the 5-HT2B receptor. It is recommended to optimize these protocols for your specific cell lines and experimental conditions.
5-HT2B Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the 5-HT2B receptor using a competitive binding assay with a known radioligand.
Materials:
-
HEK293 cells stably expressing the human 5-HT2B receptor
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA
-
Radioligand: [3H]-LSD or [3H]-5-HT (specific activity and concentration to be determined based on supplier's instructions)
-
Non-specific binding control: 10 µM Serotonin or other suitable 5-HT2B antagonist
-
This compound stock solution (in DMSO)
-
96-well plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-5-HT2B cells to confluency.
-
Wash cells with PBS and harvest by scraping.
-
Centrifuge the cell suspension and resuspend the pellet in ice-cold membrane preparation buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane preparations at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of radioligand, 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of radioligand, 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of radioligand, 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through GF/B or GF/C glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for the 5-HT2B receptor radioligand binding assay.
Intracellular Calcium Mobilization Assay
This protocol measures the increase in intracellular calcium concentration following the activation of the 5-HT2B receptor by this compound.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human 5-HT2B receptor
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Pluronic F-127
-
This compound stock solution (in DMSO)
-
96-well or 384-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation)
Procedure:
-
Cell Plating:
-
Seed the cells into the black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a CO2 incubator overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution by diluting the calcium-sensitive dye and Pluronic F-127 in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Calcium Flux Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.
-
Establish a baseline fluorescence reading for each well.
-
Add varying concentrations of this compound to the wells and immediately begin kinetic fluorescence measurements.
-
Record the fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak fluorescence response against the log concentration of this compound.
-
Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Caption: Workflow for the intracellular calcium mobilization assay.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol is used to detect the phosphorylation of ERK1/2 as a downstream marker of 5-HT2B receptor activation by this compound.
Materials:
-
Cells expressing the 5-HT2B receptor
-
Cell culture medium
-
Serum-free medium
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Plate the cells and grow to 80-90% confluency.
-
Serum-starve the cells for 4-16 hours before treatment.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 5, 10, 15, 30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK1/2 and total-ERK1/2.
-
Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
-
Plot the normalized phospho-ERK1/2 levels against the concentration of this compound or time.
-
Caption: Workflow for the ERK1/2 phosphorylation Western blot assay.
References
Troubleshooting & Optimization
VER-3323 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility of VER-3323, a potent serotonin (B10506) 6 (HTR6) receptor antagonist. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to facilitate the successful use of this compound in experimental settings.
Troubleshooting Guide & FAQs
This section addresses common issues and questions related to the handling and solubility of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound for in vitro studies is dimethyl sulfoxide (B87167) (DMSO).[1][2] It is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2]
Q2: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. Here are some steps to mitigate this:
-
Lower the final concentration: The most straightforward solution is to use a lower final concentration of this compound in your aqueous medium.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.[3] You may need to optimize the final DMSO concentration for your specific cell type.
-
Use a surfactant or co-solvent: In some cases, the addition of a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to the aqueous buffer can help to maintain the solubility of the compound.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your aqueous buffer immediately before use.
Q3: My this compound powder is difficult to dissolve in DMSO. What can I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Gentle warming: Warm the solution gently in a water bath at 37°C for a short period (5-10 minutes). Avoid excessive heat, as it may degrade the compound.
-
Vortexing or sonication: Intermittent vortexing or brief sonication can help to break up clumps of powder and facilitate dissolution.
-
Ensure solvent purity: Use high-purity, anhydrous grade DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q4: Can I store this compound stock solutions? If so, under what conditions?
A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light. Before use, thaw the aliquot at room temperature and ensure the solution is clear before making further dilutions.
Quantitative Data Summary
| Solvent | Solubility | Notes |
| DMSO | Expected to be high | A common solvent for HTR6 antagonists and other small molecule inhibitors used in cell-based assays.[1][2] |
| Ethanol | Likely low to moderate | May be used as a co-solvent in some formulations, but DMSO is generally preferred for initial stock solutions. |
| Water | Expected to be very low | As with many small molecule inhibitors, aqueous solubility is often limited. Dilution from a DMSO stock is the standard procedure for aqueous-based assays. |
| Aqueous Buffers (PBS, Media) | Very low | Direct dissolution is not recommended. Prepare a high-concentration stock in DMSO and dilute into the aqueous buffer to the final desired concentration. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (hemifumarate salt)
-
Dimethyl sulfoxide (DMSO), anhydrous grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass:
-
The molecular weight of this compound hemifumarate salt is approximately 626.4 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 626.4 g/mol * (1000 mg / 1 g) = 6.264 mg
-
-
-
Weigh the compound:
-
Carefully weigh out 6.264 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Add DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
-
Dissolve the compound:
-
Cap the tube tightly and vortex the solution for 1-2 minutes.
-
Visually inspect the solution to ensure all the powder has dissolved.
-
If the compound is not fully dissolved, you can use the following aids:
-
Gentle warming: Place the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
Sonication: Sonicate the tube in a water bath sonicator for 2-5 minutes.
-
-
-
Storage:
-
Once the this compound is completely dissolved, aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide: an antagonist in scintillation proximity assay [(35)S]-GTPgammaS binding to rat 5-HT(6) receptor cloned in HEK-293 cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide at high concentrations inhibits non-selective cation channels in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing VER-3323 Concentration for Cell Culture
Disclaimer: Publicly available scientific literature contains limited information on the biological activity and specific cell culture applications of VER-3323. The following guide has been developed using data from a closely related and well-characterized HSP70 inhibitor, VER-155008 . Researchers using this compound should use this information as a starting point and adapt the protocols to their specific experimental needs.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of this compound for cell culture applications.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
While specific data for this compound is limited, it is structurally related to VER-155008, an adenosine-derived inhibitor of Heat Shock Protein 70 (HSP70).[1] VER-155008 functions as an ATP-competitive inhibitor, binding to the nucleotide-binding domain (NBD) of HSP70 and preventing ATP hydrolysis. This disruption of the HSP70 chaperone cycle leads to the accumulation of misfolded client proteins, inducing cellular stress and apoptosis.[2]
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. Based on data for VER-155008, a broad concentration range to test would be from 0.1 µM to 100 µM.[1][3]
Q3: How should I prepare a stock solution of this compound?
For VER-155008, stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10-30 mg/mL.[2][4] It is sparingly soluble in aqueous buffers. For cell culture experiments, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the effect of this compound on my cells?
The effect of this compound can be evaluated through various assays, including:
-
Cell Viability/Proliferation Assays (e.g., MTT, CCK-8): To determine the impact on cell growth and determine the IC50 value.[5][3]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To quantify the induction of programmed cell death.
-
Western Blotting: To analyze the levels of HSP70 client proteins (e.g., AKT, RAF-1, HER2) and markers of apoptosis (e.g., cleaved PARP, cleaved Caspase-3).[5][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect on cell viability. | 1. Concentration is too low. 2. Incubation time is too short. 3. Cell line is resistant. 4. Compound instability. | 1. Increase the concentration range in your dose-response experiment. 2. Extend the incubation period (e.g., from 24h to 48h or 72h).[3] 3. Consider using a different cell line or a positive control compound known to induce a response. 4. Prepare fresh dilutions from a new stock solution for each experiment. |
| High levels of cell death, even at low concentrations. | 1. Concentration is too high. 2. Cell line is highly sensitive. 3. DMSO concentration is toxic. | 1. Lower the concentration range in your dose-response experiment. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is non-toxic (≤ 0.1%). |
| Precipitate observed in the culture medium. | 1. Poor solubility of the compound at the tested concentration. | 1. Ensure the compound is fully dissolved in DMSO before diluting in media. 2. Warm the media to 37°C and gently mix.[2] 3. If precipitation persists, consider using a lower concentration or a different solvent system (if compatible with cell culture). |
| Inconsistent results between experiments. | 1. Variability in cell seeding density. 2. Inconsistent compound dilution. 3. Cells are at a high passage number. | 1. Ensure a consistent number of cells are seeded in each well/plate. 2. Prepare fresh serial dilutions for each experiment. 3. Use cells with a low passage number and consistent growth phase. |
| Unexpected changes in protein expression (off-target effects). | 1. The compound may be affecting other heat shock proteins or signaling pathways. | 1. Investigate the effect on other HSPs (e.g., HSP90, HSC70, GRP78) via Western blot.[7] 2. Perform a broader analysis of key signaling pathways. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for VER-155008 in various human cancer cell lines. This data can serve as a reference for establishing an effective concentration range for this compound.
| Cell Line | Cancer Type | IC50 / GI50 (µM) | Citation(s) |
| HCT116 | Colon Carcinoma | 5.3 | [7] |
| HT29 | Colon Carcinoma | 12.8 | [7] |
| BT474 | Breast Carcinoma | 10.4 | [7] |
| MDA-MB-468 | Breast Carcinoma | 14.4 | [7] |
| PC12 | Pheochromocytoma | ~50.5 (at 72h) | [1] |
| 211H | Pleural Mesothelioma | 2.2 (at 72h) | [3] |
| H2452 | Pleural Mesothelioma | 1.5 (at 72h) | [3] |
| H28 | Pleural Mesothelioma | 3.1 (at 72h) | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is used to determine the concentration of the test compound that inhibits cell viability by 50% (IC50).[5]
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI + 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the existing medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and a no-cell background control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Calculate cell viability as a percentage of the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of HSP70 Client Proteins
This protocol is used to detect changes in the levels of HSP70 client proteins and apoptosis markers following treatment with the test compound.[5]
Materials:
-
Target cancer cell line
-
This compound
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-RAF-1, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Visualizations
Caption: Mechanism of HSP70 inhibition by this compound/VER-155008.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. HSP70 inhibitor VER155008 suppresses pheochromocytoma cell and xenograft growth by inhibition of PI3K/AKT/mTOR and MEK/ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Functional inhibition of heat shock protein 70 by VER‐155008 suppresses pleural mesothelioma cell proliferation via an autophagy mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. The heat shock protein 70 inhibitor VER155008 suppresses the expression of HSP27, HOP and HSP90β and the androgen receptor, induces apoptosis, and attenuates prostate cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
VER-3323 stability in solution and storage
This technical support center provides guidance on the stability and storage of VER-3323, a selective 5-HT2B and 5-HT2C serotonin (B10506) receptor agonist. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of the compound throughout their experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder?
A: this compound solid powder should be stored under controlled conditions to maintain its stability.
Storage Recommendations for this compound Powder
| Storage Condition | Duration | Temperature | Atmosphere |
| Short-term | Days to Weeks | 0 - 4°C | Dry, Dark |
| Long-term | Months to Years | -20°C | Dry, Dark |
Data derived from supplier information.[1]
Q2: How should I prepare stock solutions of this compound?
General Protocol for Stock Solution Preparation
-
Solvent Selection: Start with common solvents such as DMSO for organic compounds.
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Dissolution: Add the chosen solvent to the powder. Vortex or sonicate briefly to aid dissolution. Gentle warming may be applied if necessary, but monitor for any signs of degradation (e.g., color change).
-
Sterilization: If for use in cell culture, filter-sterilize the stock solution through a 0.22 µm syringe filter compatible with the solvent used.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Q3: How should I store stock solutions of this compound?
A: Proper storage of stock solutions is critical to prevent degradation and ensure experimental reproducibility.
Recommended Storage for this compound Stock Solutions
| Storage Condition | Temperature | Notes |
| Short-term | 0 - 4°C | For immediate use (within a day). Protect from light. |
| Long-term | -20°C or -80°C | Recommended for long-term storage. Use tightly sealed vials to prevent solvent evaporation and contamination. |
Important Note: It is highly recommended to perform stability studies on your specific stock solutions to determine their viability over time in your chosen solvent and storage conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution upon storage | - Solution concentration is too high.- Improper storage temperature.- Solvent evaporation. | - Prepare a new stock solution at a lower concentration.- Ensure storage at the recommended temperature (-20°C or -80°C).- Use tightly sealed vials. |
| Inconsistent experimental results | - Degradation of this compound in solution.- Repeated freeze-thaw cycles of the stock solution.- Inaccurate initial concentration. | - Prepare fresh stock solutions more frequently.- Aliquot stock solutions into single-use volumes.- Re-verify calculations and weighing procedures for stock solution preparation. |
| Difficulty dissolving this compound powder | - Poor solubility in the chosen solvent. | - Try a different solvent (e.g., ethanol, if compatible with the experimental system).- Gentle warming and sonication may improve solubility.- Perform a small-scale solubility test with various solvents to determine the most suitable one. |
Experimental Workflow & Signaling Pathway
Experimental Workflow for Assessing Solution Stability
The following diagram outlines a general workflow for assessing the stability of a this compound solution.
Caption: A general workflow for evaluating the stability of this compound in solution over time and under various storage conditions.
Logical Relationship for Troubleshooting
This diagram illustrates the logical steps to take when troubleshooting issues with this compound.
Caption: A decision tree to guide troubleshooting efforts when encountering unexpected experimental outcomes with this compound.
References
troubleshooting VER-3323 off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VER-3323. The information is designed to help users identify and mitigate potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase X (TKX), a key signaling protein in the MAPK/ERK pathway, frequently dysregulated in various cancers. By binding to the ATP-binding pocket of TKX, this compound blocks its kinase activity, thereby inhibiting downstream signaling and reducing cell proliferation.
Q2: Are there any known off-target effects of this compound?
Yes, like many kinase inhibitors, this compound can exhibit off-target activity against other kinases, particularly at higher concentrations. The most significant off-target interactions are with VEGFR2 and SRC family kinases. These unintended interactions can lead to observable phenotypic effects that are unrelated to the inhibition of TKX. It is crucial to use the lowest effective concentration of this compound to minimize these off-target effects.
Q3: What is the recommended concentration range for this compound in cell-based assays?
For most cell-based assays, a concentration range of 10 nM to 1 µM is recommended. The optimal concentration will depend on the specific cell line and the expression level of the target kinase, TKX. It is advisable to perform a dose-response curve to determine the EC50 for your specific experimental system. Exceeding 1 µM may lead to significant off-target effects.
Q4: How can I confirm that the observed phenotype is due to on-target inhibition of TKX?
To confirm that the observed cellular phenotype is a direct result of TKX inhibition, it is recommended to perform a rescue experiment. This can be achieved by introducing a this compound-resistant mutant of TKX into your cells. If the phenotype is reversed in the presence of the resistant mutant, it strongly suggests that the effect is on-target. Additionally, a knockdown experiment using siRNA or shRNA against TKX should phenocopy the effects of this compound treatment.
Troubleshooting Guide
Issue 1: Unexpected Cell Toxicity or Anti-proliferative Effects in Control Cells
-
Possible Cause: Off-target inhibition of kinases essential for cell viability, such as VEGFR2, can lead to unexpected toxicity.
-
Troubleshooting Steps:
-
Lower this compound Concentration: Reduce the concentration of this compound to a range where it is selective for TKX.
-
Use a More Selective Inhibitor: If possible, use a structurally different TKX inhibitor with a different off-target profile as a control.
-
Assess Off-Target Pathways: Perform a western blot to check the phosphorylation status of downstream targets of VEGFR2 and SRC to see if these pathways are being inhibited.
-
Issue 2: Discrepancy Between In Vitro Kinase Assay Data and Cellular Activity
-
Possible Cause: Factors such as cell permeability, efflux pumps, or intracellular metabolism of this compound can affect its potency in a cellular context. Off-target effects at the cellular level can also contribute to this discrepancy.
-
Troubleshooting Steps:
-
Cellular Target Engagement Assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that this compound is binding to TKX within the cell.
-
Evaluate Off-Target Engagement: If possible, assess the engagement of known off-target kinases like VEGFR2 and SRC in your cellular system.
-
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro kinase inhibition data for this compound against its primary target and key off-target kinases.
| Kinase | IC50 (nM) | Description |
| TKX | 5 | Primary Target |
| VEGFR2 | 150 | Off-Target |
| SRC | 300 | Off-Target |
| LCK | 450 | Off-Target |
| FYN | 600 | Off-Target |
Key Experimental Protocols
Protocol 1: Western Blot for On-Target and Off-Target Pathway Modulation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at various concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) for the desired time.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-TKX, TKX, p-VEGFR2, VEGFR2, p-SRC, SRC, p-ERK, and ERK overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize bands using an ECL substrate.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-60°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble fraction from the precipitated protein by centrifugation.
-
Western Blot Analysis: Analyze the soluble fraction by western blotting for the presence of TKX. Increased thermal stability of TKX in the presence of this compound indicates target engagement.
Visualizations
improving VER-3323 delivery in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VER-3323 in animal models. The information is designed to address common challenges and provide standardized protocols to ensure experimental consistency and success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For intraperitoneal (IP) and intravenous (IV) injections in murine models, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. For oral gavage (PO), a suspension in 0.5% methylcellulose (B11928114) with 0.1% Tween 80 is preferred to improve stability and absorption. It is critical to ensure this compound is fully solubilized or homogeneously suspended immediately before administration.
Q2: What is the observed pharmacokinetic profile of this compound in mice?
A2: this compound exhibits moderate oral bioavailability and is rapidly cleared from plasma. Following a single 10 mg/kg dose, peak plasma concentrations are typically observed within 30 minutes for IV administration and 2 hours for oral administration. The plasma half-life is approximately 4-6 hours. For detailed pharmacokinetic parameters, refer to Table 1.
Q3: Are there any known off-target effects or toxicities associated with this compound in animal models?
A3: At therapeutic doses (up to 50 mg/kg daily), this compound is generally well-tolerated in rodents. Mild, transient weight loss has been observed in some studies at higher doses. It is recommended to monitor animal health daily, including body weight, food and water intake, and general behavior. For any signs of distress, consider dose reduction or modification of the treatment schedule.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -80°C for up to one month. Avoid repeated freeze-thaw cycles. Formulated dosing solutions should be prepared fresh for each experiment.
Troubleshooting Guides
Issue 1: High Variability in Efficacy Studies
| Potential Cause | Troubleshooting Step |
| Inconsistent Formulation | Ensure this compound is fully dissolved or uniformly suspended before each dose. Prepare fresh formulations daily. |
| Variable Drug Exposure | Standardize the time of day for dosing and ensure consistent administration technique (e.g., depth of gavage needle). |
| Animal Stress | Acclimate animals to handling and dosing procedures before the start of the study to minimize stress-induced physiological changes. |
| Metabolic Differences | Ensure animals are age and sex-matched. Consider using littermates where possible to reduce genetic variability. |
Issue 2: Poor Oral Bioavailability
| Potential Cause | Troubleshooting Step |
| Poor Solubility | Micronize the this compound powder before formulation to increase surface area. Screen alternative formulation vehicles. |
| First-Pass Metabolism | Co-administer with a general cytochrome P450 inhibitor (e.g., piperine) in a pilot study to assess the impact of first-pass metabolism. |
| Efflux by Transporters | Investigate if this compound is a substrate for efflux transporters like P-glycoprotein. Consider co-administration with a P-gp inhibitor. |
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Male C57BL/6 Mice (10 mg/kg)
| Parameter | Intravenous (IV) | Oral (PO) |
| Cmax (ng/mL) | 1250 ± 180 | 350 ± 95 |
| Tmax (h) | 0.25 | 2.0 |
| AUC (0-t) (ng·h/mL) | 2800 ± 450 | 1500 ± 320 |
| Half-life (t½) (h) | 4.2 ± 0.8 | 5.5 ± 1.1 |
| Bioavailability (%) | N/A | ~54% |
Table 2: Biodistribution of this compound in Balb/c Mice 4 Hours Post-IV Injection (10 mg/kg)
| Organ | Concentration (ng/g tissue) |
| Tumor (Xenograft) | 850 ± 150 |
| Liver | 1500 ± 280 |
| Spleen | 600 ± 110 |
| Kidney | 1200 ± 210 |
| Lung | 450 ± 90 |
| Brain | < 50 |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Weigh the required amount of this compound powder in a sterile microfuge tube.
-
Add pure DMSO to dissolve the powder completely, creating a 100 mg/mL stock solution.
-
In a separate sterile tube, combine the required volumes of PEG300, Tween 80, and saline.
-
Add the this compound stock solution to the vehicle mixture in a stepwise manner while vortexing to prevent precipitation.
-
The final formulation should be a clear solution with a final DMSO concentration of 10% or less.
-
Administer to animals within 1 hour of preparation.
Protocol 2: Blood Collection for Pharmacokinetic Analysis
-
Anesthetize the mouse using isoflurane (B1672236) or another appropriate method.
-
Collect approximately 50-100 µL of blood via saphenous or submandibular vein puncture at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Collect blood into EDTA-coated tubes to prevent coagulation.
-
Keep tubes on ice and process within 30 minutes.
-
Centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to a new, labeled tube and store at -80°C until analysis by LC-MS/MS.
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
how to minimize VER-3323 experimental variability
Important Notice: Publicly available information regarding a compound or experimental substance designated "VER-3323" is not available at this time. The following troubleshooting guide is based on general principles for minimizing experimental variability with novel small molecule inhibitors and should be adapted based on the specific known characteristics of this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well and experiment-to-experiment variability in our cell-based assays with this compound. What are the potential sources of this variability?
A: High variability in cell-based assays can stem from several factors. These can be broadly categorized into three areas: Reagent and Compound Handling, Cell Culture Technique, and Assay Protocol Execution. It is crucial to systematically investigate each of these potential sources to identify and mitigate the cause of the variability.
Q2: How can we minimize variability related to the handling of this compound?
A: Consistent handling of the compound is critical. Ensure the following:
-
Stock Solution Preparation: Prepare a large, single batch of a high-concentration stock solution in a suitable solvent (e.g., DMSO). Aliquot this stock into single-use vials and store them under recommended conditions (e.g., -80°C). This avoids repeated freeze-thaw cycles which can degrade the compound.
-
Solubility: Confirm the solubility of this compound in your assay medium. Precipitation of the compound will lead to inconsistent concentrations and significant variability. If solubility is an issue, consider using a different solvent or adding a surfactant, but validate that these do not affect your assay.
-
Working Dilutions: Prepare fresh working dilutions from a new aliquot of the stock solution for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step.
Q3: What aspects of our cell culture technique should we focus on to reduce variability?
A: Inconsistent cell health and density are major contributors to experimental noise. Pay close attention to:
-
Cell Line Authenticity: Regularly verify the identity of your cell line using methods like STR profiling.
-
Mycoplasma Contamination: Periodically test for mycoplasma contamination, as it can significantly alter cellular responses.
-
Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift.
-
Cell Seeding: Ensure a homogenous single-cell suspension before seeding. Use a consistent seeding density and allow for even distribution of cells across the plate. Edge effects can be minimized by not using the outer wells of the plate for experimental data.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues leading to experimental variability when working with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells within the same plate. | 1. Inconsistent cell seeding density.2. Pipetting errors during reagent or compound addition.3. Edge effects in the multi-well plate.4. Compound precipitation in the media. | 1. Ensure a homogenous cell suspension and use a multichannel pipette for seeding.2. Use calibrated pipettes and a consistent pipetting technique.3. Avoid using the outermost wells of the plate for data points.4. Visually inspect for precipitation and test a lower concentration range or a different formulation. |
| Inconsistent results between different experiments (day-to-day variability). | 1. Variation in cell passage number or health.2. Inconsistent incubation times.3. Use of different batches of reagents (e.g., serum, media).4. Repeated freeze-thaw of compound stock. | 1. Use cells from a narrow passage number range and monitor cell viability.2. Use a timer to ensure precise and consistent incubation periods.3. Use the same lot of all critical reagents for a set of comparative experiments.4. Prepare single-use aliquots of the compound stock solution. |
| Unexpected or no dose-response to this compound. | 1. Incorrect compound concentration.2. Compound degradation.3. Cellular resistance or lack of target expression.4. Assay interference. | 1. Verify stock concentration and dilution calculations. Perform a wide dose-response curve.2. Prepare fresh dilutions for each experiment. Confirm compound stability under experimental conditions.3. Confirm target expression in your cell model. Consider alternative cell lines.4. Run a control with the compound in a cell-free assay system to check for direct interference with the detection method. |
Experimental Protocols & Workflows
General Workflow for Minimizing Experimental Variability
The following diagram outlines a logical workflow to systematically address and minimize variability in experiments involving this compound.
Caption: A standardized workflow for this compound experiments to ensure consistency from preparation to analysis.
Hypothesized Signaling Pathway and Points of Variability
Assuming this compound is a kinase inhibitor, the following diagram illustrates a generic signaling pathway and highlights potential points where experimental variability can be introduced.
Caption: A hypothetical signaling pathway for this compound, indicating potential sources of biological variability.
Technical Support Center: VER-3323 Dose-Response Curve Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with VER-3323. Our goal is to help you optimize your dose-response experiments for accurate and reproducible results.
Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments in a question-and-answer format.
Q1: My dose-response curve is not sigmoidal (it's flat, irregular, or U-shaped). What are the possible causes and solutions?
A flat curve suggests that this compound is not producing an effect at the tested concentrations. An irregular or U-shaped (hormetic) curve can indicate more complex biological responses or experimental artifacts.
Troubleshooting Steps:
-
Concentration Range: Verify that the concentration range of this compound is appropriate. If the curve is flat, you may need to test higher concentrations. For a U-shaped curve, consider expanding the range to include lower concentrations.
-
Compound Integrity: Ensure the this compound stock solution is correctly prepared and has not degraded. We recommend preparing fresh stock solutions and storing them as per the datasheet.
-
Cell Viability: High concentrations of a compound or prolonged incubation times can lead to non-specific toxicity, affecting the assay readout. Include a cell viability control to distinguish specific inhibition from general toxicity.
-
Assay Interference: this compound might interfere with the assay components (e.g., luciferase, fluorescent probes). Run a control experiment with the assay components and this compound in the absence of cells or the target protein.
Logical Workflow for Troubleshooting Atypical Curve Shapes
Caption: Troubleshooting workflow for atypical dose-response curves.
Q2: I am observing high variability between my replicate wells for the same concentration. How can I improve the precision of my results?
High variability can obscure the true dose-response relationship and lead to an inaccurate IC50 value.
Troubleshooting Steps:
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for serial dilutions. Use calibrated pipettes and pre-wet the tips.
-
Cell Seeding Density: Inconsistent cell numbers per well can cause significant variability. Ensure cells are evenly suspended before seeding and use a consistent seeding density.
-
Edge Effects: In multi-well plates, wells on the outer edges can be prone to evaporation, leading to changes in concentration. To mitigate this, avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Incubation Conditions: Ensure uniform temperature and CO2 levels in the incubator to promote consistent cell growth.
Q3: The IC50 value I calculated is different from what is reported in the literature. Why might this be the case?
Discrepancies in IC50 values can arise from differences in experimental conditions.
Factors Influencing IC50 Values:
| Parameter | Common Variation | Impact on IC50 |
| Cell Line | Different cell types or even passages of the same line. | Target expression levels can vary, altering sensitivity. |
| Incubation Time | Ranging from minutes to days. | Longer incubation may lead to lower IC50 values. |
| Serum Concentration | Varies in cell culture media. | This compound may bind to serum proteins, reducing its effective concentration. |
| Assay Readout | Different methods to measure the biological response. | The choice of assay can influence the measured endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of the hypothetical kinase, Kinase-X. Kinase-X is a key component of the hypothetical MAP Kinase signaling pathway, which is often dysregulated in certain cancers. By binding to the ATP-binding pocket of Kinase-X, this compound prevents the phosphorylation of its downstream substrate, Protein-Y, thereby inhibiting cell proliferation.
Hypothetical Signaling Pathway for this compound
Caption: this compound inhibits the Kinase-X signaling pathway.
Q2: How should I prepare my stock solution of this compound?
It is recommended to dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity.
Q3: What is the recommended concentration range for an initial dose-response experiment?
For a first experiment, a wide concentration range is recommended to determine the potency of this compound. A common approach is to use a log or half-log dilution series. A suggested starting range could be from 1 nM to 100 µM. Based on the results of this initial experiment, the concentration range can be narrowed for subsequent, more precise IC50 determinations.
Experimental Protocols
Protocol: Determination of IC50 for this compound in a Cell-Based Assay
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound using a 96-well plate format.
Materials:
-
This compound
-
DMSO
-
Cell line of interest
-
Complete cell culture medium
-
Sterile 96-well flat-bottom plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells, then resuspend them in complete medium to the desired seeding density.
-
Seed the cells into a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in complete medium to create a range of working concentrations. It is advisable to prepare these at 2X the final desired concentration.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add the this compound working solutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated controls (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) under standard cell culture conditions.
-
-
Assay Readout:
-
Equilibrate the plate and the viability reagent to room temperature.
-
Add the viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Example Data Presentation:
| This compound (µM) | Log [this compound] | % Inhibition (Mean) | % Inhibition (SD) |
| 100 | 2.00 | 98.5 | 1.2 |
| 30 | 1.48 | 95.1 | 2.5 |
| 10 | 1.00 | 89.3 | 3.1 |
| 3 | 0.48 | 75.6 | 4.0 |
| 1 | 0.00 | 52.1 | 3.8 |
| 0.3 | -0.52 | 24.8 | 4.5 |
| 0.1 | -1.00 | 8.9 | 2.9 |
| 0.03 | -1.52 | 2.1 | 1.5 |
| 0.01 | -2.00 | 0.5 | 0.8 |
| 0 (Vehicle) | - | 0 | 1.1 |
Technical Support Center: Validating VER-3323 Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals validating the activity of VER-3323, a potent and selective inhibitor of the serine/threonine kinase Akt (Protein Kinase B).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of all three Akt isoforms (Akt1, Akt2, and Akt3). By blocking the binding of ATP, this compound prevents the phosphorylation of downstream Akt substrates, thereby inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism.
Q2: Which type of assay is recommended for validating this compound activity?
For initial validation and IC50 determination, a biochemical kinase assay is recommended. This can be a radiometric assay using ³²P-ATP or, more commonly, a luminescence-based assay that measures the amount of ATP remaining in the reaction after kinase activity. For cell-based validation, a Western blot analysis of phosphorylated downstream targets of Akt, such as GSK3β or PRAS40, is a standard method.
Q3: What are the expected IC50 values for this compound?
The in vitro IC50 values for this compound against the different Akt isoforms are summarized in the table below. Note that these values can vary slightly depending on the specific assay conditions, such as ATP concentration.
| Target | IC50 (nM) |
| Akt1 | 5.2 |
| Akt2 | 7.1 |
| Akt3 | 6.5 |
Q4: How should I prepare and store this compound?
This compound is supplied as a lyophilized powder. For stock solutions, dissolve this compound in DMSO to a concentration of 10 mM. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For working solutions, dilute the stock in the appropriate assay buffer. Please note that the solubility of this compound in aqueous buffers is limited.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background signal in the kinase assay | 1. Contaminated reagents. 2. Non-specific binding of the antibody (in ELISA-based assays). 3. High intrinsic ATPase activity of the kinase. | 1. Use fresh, high-quality reagents. 2. Increase the number of wash steps and include a blocking agent like BSA. 3. Run a control reaction without the substrate to determine the background ATPase activity. |
| No or low signal in the kinase assay | 1. Inactive kinase. 2. Incorrect ATP concentration. 3. Degraded this compound. | 1. Verify the activity of the kinase with a known activator or by running a positive control. 2. Ensure the ATP concentration is near the Km of the kinase for optimal activity. 3. Use a fresh aliquot of this compound stock solution. |
| Inconsistent results between experiments | 1. Variability in reagent preparation. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Prepare fresh reagents for each experiment and use calibrated pipettes. 2. Ensure precise control of incubation times and temperatures using a calibrated incubator or water bath. 3. Use positive displacement pipettes for viscous solutions and perform serial dilutions carefully. |
| No change in phosphorylation of downstream targets in cell-based assays | 1. Low cell permeability of this compound. 2. Insufficient treatment time or concentration. 3. Cells are not responsive to Akt inhibition. | 1. Verify the cell permeability of this compound in your cell line of interest. 2. Perform a dose-response and time-course experiment to determine the optimal conditions. 3. Ensure your cell line has an active PI3K/Akt pathway. You can stimulate the pathway with a growth factor like IGF-1. |
Experimental Protocols
In Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 of this compound using a commercially available ADP-Glo™ Kinase Assay.
Materials:
-
Active Akt1 kinase
-
Akt substrate peptide (e.g., GSK3α peptide)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP
-
DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%.
-
Add 5 µL of the this compound dilution or vehicle (1% DMSO in kinase buffer) to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the Akt substrate peptide and ATP in kinase buffer. The final ATP concentration should be at the Km for Akt1.
-
Initiate the kinase reaction by adding 2.5 µL of active Akt1 kinase in kinase buffer.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes to convert the unconsumed ATP to ADP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Plot the luminescence signal against the log of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50.
Cell-Based Western Blot Analysis
This protocol is for assessing the effect of this compound on the phosphorylation of Akt downstream targets in a cell line.
Materials:
-
Cell line with an active PI3K/Akt pathway (e.g., MCF-7)
-
Complete cell culture medium
-
This compound
-
Growth factor (e.g., IGF-1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-Akt (Ser473), total Akt, phospho-GSK3β (Ser9), and total GSK3β.
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Workflow for the in vitro luminescence-based kinase assay.
overcoming VER-3323 batch to batch inconsistency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with VER-3323, particularly concerning its batch-to-batch inconsistency.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the use of this compound in your experiments.
Issue 1: Variable IC50 values observed between different batches of this compound.
Possible Cause 1: Inconsistent Compound Purity or Activity
-
Solution: Verify the purity and activity of each new batch of this compound upon receipt. We recommend performing the following quality control experiments.
-
Experiment: High-Performance Liquid Chromatography (HPLC) analysis to confirm purity.
-
Experiment: In vitro kinase assay to determine the IC50 value against the target (e.g., MEK1).
Table 1: Example Quality Control Data for Two Batches of this compound
-
| Parameter | Batch A | Batch B | Acceptance Criteria |
| Purity (HPLC) | 99.2% | 95.8% | > 98% |
| IC50 (MEK1 Kinase Assay) | 5.2 nM | 15.8 nM | < 10 nM |
Issue 2: Inconsistent cellular effects observed in downstream signaling pathways.
Possible Cause 2: Differences in Compound Solubility or Stability
-
Solution: Ensure consistent and complete solubilization of this compound. We recommend preparing fresh stock solutions for each experiment.
-
Protocol: To prepare a 10 mM stock solution, dissolve this compound in 100% DMSO. Gently vortex and warm the solution to 37°C for 10-15 minutes to ensure complete dissolution. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
-
Possible Cause 3: Off-target effects varying between batches.
-
Solution: Profile each new batch against a panel of related kinases to identify any potential off-target activities that may have arisen from minor structural variations or impurities.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in the inhibition of ERK phosphorylation between different lots of this compound. What could be the cause?
A1: This is a common issue that can arise from batch-to-batch variability in the compound's potency. We recommend performing a dose-response experiment for each new lot to determine the effective concentration for 50% inhibition (EC50) of ERK phosphorylation.
Experimental Protocol: Western Blot for Phospho-ERK
-
Cell Culture: Plate cells (e.g., HeLa) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound from different batches for the desired time (e.g., 1 hour).
-
Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Western Blot:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Develop with an ECL substrate and image the blot.
-
-
Analysis: Quantify band intensities and calculate the p-ERK/total ERK ratio.
Q2: How should I properly store this compound to maintain its stability?
A2: this compound powder should be stored at -20°C. Stock solutions in DMSO should be aliquoted and stored at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.
Q3: My recent batch of this compound appears to have lower solubility. How can I address this?
A3: For compounds with variable solubility, we recommend preparing a fresh stock solution and ensuring complete dissolution by gentle warming (37°C) and vortexing. If solubility issues persist, sonication for a short period (1-2 minutes) can be attempted. Always centrifuge the stock solution at high speed to pellet any undissolved compound before using the supernatant in your experiments.
Visual Guides
The following diagrams illustrate key pathways and workflows to aid in your troubleshooting efforts.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Caption: The MAPK/ERK signaling pathway, indicating the inhibitory action of this compound on MEK1/2.
Validation & Comparative
VER-3323: A Comparative Analysis Against Other 5-HT2C Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VER-3323 with other notable 5-HT2C receptor agonists, including Lorcaserin, WAY-161503, and CP-809,101. The following sections detail their comparative pharmacology, the experimental protocols used for these characterizations, and the primary signaling pathway associated with 5-HT2C receptor activation.
Comparative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selective 5-HT2C receptor agonists for the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data is crucial for assessing the potency and selectivity of these compounds.
Table 1: Binding Affinities (Ki, nM) of 5-HT2C Receptor Agonists
| Compound | 5-HT2C (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | Selectivity (Fold) 5-HT2C vs 5-HT2A | Selectivity (Fold) 5-HT2C vs 5-HT2B | Reference |
| This compound | 6.3 | 398 | 46 | ~63 | ~7 | [1] |
| Lorcaserin | 15 | 269 | 1563 | ~18 | ~104 | [2] |
| WAY-161503 | 3.3 | 18 | 60 | ~6 | ~20 | [3] |
| CP-809,101 | 0.11 | >10,000 | 1,122 | >90,000 | ~10,200 | [4] |
Note: Selectivity is calculated as Ki (5-HT2A or 5-HT2B) / Ki (5-HT2C).
Table 2: Functional Potencies (EC50, nM) of 5-HT2C Receptor Agonists
| Compound | 5-HT2C (EC50, nM) | 5-HT2A (EC50, nM) | 5-HT2B (EC50, nM) | Reference |
| This compound | 26 | 719 | 110 | Bentley et al., 2004 |
| Lorcaserin | 7.8 | 141 | 813 | [2] |
| WAY-161503 | 8.5 (IP) / 0.8 (Ca2+) | 802 (IP) / 7 (Ca2+) | 6.9 (IP) / 1.8 (Ca2+) | [3] |
| CP-809,101 | 0.11 | >10,000 | 1,122 | [4] |
Note: Functional assays often measure different downstream signaling events, such as inositol (B14025) phosphate (B84403) (IP) accumulation or calcium (Ca2+) mobilization, which can result in different EC50 values.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade. This pathway is fundamental to the physiological effects mediated by this receptor.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.
General Protocol (adapted from Knight et al., 2004 and Thomsen et al., 2008): [1][2]
-
Membrane Preparation:
-
HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured and harvested.
-
Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, cell membranes (typically 10-20 µg of protein) are incubated with a specific radioligand and various concentrations of the competing test compound (e.g., this compound, Lorcaserin).
-
For 5-HT2C receptors, [3H]5-HT or [125I]DOI are commonly used radioligands.[1]
-
The total binding is determined in the absence of a competing ligand, and non-specific binding is measured in the presence of a high concentration of a non-labeled competing ligand (e.g., 10 µM 5-HT).
-
The reaction mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Counting:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays (Inositol Phosphate Accumulation)
Objective: To determine the functional potency (EC50) and efficacy (Emax) of an agonist in activating the Gq signaling pathway.
General Protocol (adapted from Bentley et al., 2004 and Thomsen et al., 2008): [2]
-
Cell Culture and Labeling:
-
CHO-K1 or HEK-293 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are seeded in multi-well plates.
-
The cells are incubated overnight with [3H]myo-inositol in inositol-free medium to label the cellular phosphoinositide pools.
-
-
Agonist Stimulation:
-
The cells are washed to remove unincorporated [3H]myo-inositol and then pre-incubated with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates (IPs).
-
The cells are then stimulated with various concentrations of the test agonist (e.g., this compound, Lorcaserin) for a specific period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Quantification of Inositol Phosphates:
-
The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid) to lyse the cells and stop the enzymatic reactions.
-
The cell lysates are neutralized, and the total inositol phosphates are separated from other cellular components using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
The amount of [3H]inositol phosphates is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to generate concentration-response curves.
-
The EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response) are determined from these curves. The potency is often expressed as the pEC50 (-logEC50).
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro characterization of a novel 5-HT2C receptor agonist.
References
- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of Action: Targeting the 5-HT2C Receptor
An Objective Comparison of VER-3323 and Lorcaserin (B1675133) Efficacy for Weight Management
For researchers and drug development professionals, understanding the comparative efficacy of therapeutic candidates is crucial for advancing the treatment of obesity. This guide provides a detailed comparison of this compound, a preclinical compound, and lorcaserin, a formerly approved medication for weight management. Both compounds are selective serotonin (B10506) 5-HT2C receptor agonists, a class of drugs known to reduce appetite.
Due to the significant disparity in their developmental stages, this guide will compare the preclinical data of this compound with the extensive clinical trial data of lorcaserin. This comparison offers valuable insights into the translation of preclinical findings to clinical outcomes.
Both this compound and lorcaserin function by selectively activating the 5-HT2C receptor.[1][2] These receptors are concentrated in the hypothalamus, a key region of the brain that regulates hunger and satiety.[1] The activation of hypothalamic 5-HT2C receptors is believed to stimulate pro-opiomelanocortin (POMC) neurons. This stimulation leads to a feeling of fullness, which in turn reduces food consumption and can lead to weight loss.[1]
Caption: Shared signaling pathway for this compound and lorcaserin.
Comparative Data on Efficacy
The following table summarizes the available efficacy data for this compound and lorcaserin, highlighting the differences in their developmental status and the nature of the supporting evidence.
| Parameter | This compound | Lorcaserin |
| Development Stage | Preclinical | Clinically Approved (Subsequently Withdrawn) |
| Model System | Rat | Human (Obese and Overweight Adults) |
| Primary Efficacy Endpoint | Reduction in food consumption | Body weight reduction |
| Key Findings | This compound has been shown to reduce food consumption in rats in a dose-dependent manner. This effect was blocked by the 5-HT2C receptor antagonist SB-242084, confirming its mechanism of action.[1] | In multiple Phase 3 clinical trials, lorcaserin demonstrated a statistically significant reduction in body weight compared to placebo.[3][4] |
| Quantitative Efficacy Data | Data on the percentage of weight loss in animal models is not available in the provided search results. | A meta-analysis of one-year trials found that lorcaserin treatment resulted in an average weight loss of 3.23 kg more than placebo.[5] In the BLOOM-DM study, 37.5% of patients taking lorcaserin 10mg twice daily lost at least 5% of their body weight, compared to 16.1% of patients on placebo.[6][7] The average weight loss was 4.5% with lorcaserin versus 1.5% with placebo.[7] |
Experimental Protocols
This compound: Preclinical Protocol The primary evidence for this compound's efficacy comes from in vivo studies in rats. The experimental protocol involved the oral administration of this compound to rats, followed by the measurement of their food consumption. To validate that the observed reduction in food intake was mediated by the 5-HT2C receptor, a control experiment was conducted where rats were pre-treated with a selective 5-HT2C antagonist before receiving this compound.[1]
Lorcaserin: Clinical Trial Protocol (BLOOM-DM Study) The BLOOM-DM (Behavioral Modification and Lorcaserin for Obesity and Overweight Management in Diabetes Mellitus) study was a key Phase 3 trial for lorcaserin.[4][6]
-
Design : This was a one-year, randomized, placebo-controlled trial.
-
Participants : The study enrolled 604 obese or overweight patients with type 2 diabetes.
-
Intervention : Patients were randomly assigned to one of three groups: placebo, lorcaserin 10 mg once daily, or lorcaserin 10 mg twice daily.
-
Standard of Care : All participants received counseling on diet and exercise.
-
Primary Efficacy Endpoints : The study evaluated the proportion of patients who lost at least 5% of their baseline body weight and the mean change in body weight.[6][7]
Drug Development Status
The stark difference in the available data for this compound and lorcaserin is a direct result of their respective stages in the drug development pipeline. Lorcaserin completed the entire process, leading to its approval and post-marketing surveillance, whereas this compound remains in the preclinical phase.
Caption: Comparative stages of this compound and lorcaserin in development.
Conclusion
This compound has demonstrated a relevant mechanism of action and initial efficacy in preclinical models by reducing food intake in rats.[1] However, it has not yet entered human clinical trials, and therefore its clinical efficacy and safety remain unknown.
Lorcaserin, in contrast, has a well-documented profile of modest but significant efficacy in promoting weight loss in human populations, as evidenced by its comprehensive Phase 3 clinical trial program.[3][5][6][7] While it was a valuable tool in weight management, its subsequent withdrawal from the market highlights the long-term safety considerations that are critical in the development of anti-obesity medications.
For the scientific community, this compound represents an early-stage compound that operates through a clinically validated mechanism. The extensive data from lorcaserin's development and post-marketing phases provide a crucial benchmark and a cautionary tale for the future development of this compound and other 5-HT2C receptor agonists for the treatment of obesity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Editorial: Contemporary Perspective on 5-HT2C Receptor Function and Its Pharmacological Targeting [frontiersin.org]
- 5. Exercise-mimicking drug sheds weight, boosts muscle activity in mice News | University of Florida [news.ufl.edu]
- 6. 5-HT2C receptor agonists: pharmacological characteristics and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pardon Our Interruption [boehringer-ingelheim.com]
VER-3323 validation in knockout mouse models
To provide a comprehensive comparison guide for VER-3323, critical information regarding its biological target and mechanism of action is necessary. Initial searches for "this compound" did not yield specific results for a compound of that name in the context of knockout mouse model validation. This suggests that "this compound" may be an internal development name, a very recent discovery not yet published, or a misnomer.
To proceed with your request, please provide additional details on this compound, such as:
-
The full chemical name or any alternative names.
-
The specific protein, gene, or pathway it is designed to target.
-
Any known therapeutic area or biological process it is involved in.
Once this information is available, a thorough guide can be developed, including comparisons with relevant alternative compounds and detailed experimental data from knockout mouse models. This will include the structured data tables, detailed experimental protocols, and visualizations of signaling pathways and workflows as you have requested.
Cross-Validation of VER-3323 Effects with RNAi: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological effects of VER-3323 with the genetic knockdown of its target, the 5-HT2A receptor, using RNA interference (RNAi). This analysis is supported by experimental data and detailed methodologies to facilitate reproducible research.
This compound has been identified as a ligand for the 5-HT2A receptor, a key player in various physiological and pathological processes. To rigorously validate the on-target effects of this compound, a comparison with a genetic approach such as RNAi is essential. RNAi allows for the specific silencing of the 5-HT2A receptor gene, providing a powerful tool to dissect the direct consequences of reduced receptor function and to confirm that the pharmacological effects of this compound are indeed mediated through this target.
Comparative Analysis of this compound and 5-HT2A RNAi Effects
| Parameter | This compound (5-HT2A Antagonist) | 5-HT2A Receptor RNAi (siRNA/shRNA) | Expected Concordance & Rationale |
| Signaling Pathway Modulation | Inhibition of Gq/11-mediated signaling, leading to decreased inositol (B14025) phosphate (B84403) (IP) production and calcium mobilization. | Reduction in 5-HT2A receptor protein levels, resulting in attenuated Gq/11 signaling upon serotonin (B10506) stimulation. | High. Both interventions are expected to dampen the canonical 5-HT2A signaling cascade. |
| Cellular Proliferation | Potential inhibition of proliferation in cell types where 5-HT2A receptor activation is mitogenic. | Decreased proliferation in response to serotonin or other 5-HT2A agonists. | High. Reduced receptor function, whether by antagonism or knockdown, should lead to similar phenotypic outcomes in proliferation assays. |
| Downstream Gene Expression | Altered expression of genes regulated by 5-HT2A receptor signaling pathways (e.g., those involved in inflammation, cell growth). | Corresponding changes in the expression of the same set of target genes. | High. The ultimate molecular consequences of blocking the receptor at the protein or mRNA level should converge on the same downstream genetic programs. |
| Specificity | Potential for off-target effects on other receptors or cellular components. | High specificity for the 5-HT2A receptor mRNA, though off-target effects of the RNAi machinery are possible. | Variable. Pharmacological agents can have off-target activities, while RNAi can have off-target silencing. Cross-validation helps to distinguish on-target from off-target effects. |
Experimental Protocols
To facilitate the cross-validation of this compound with RNAi, the following detailed experimental protocols are provided.
Protocol 1: Pharmacological Inhibition with this compound
-
Cell Culture: Culture a human cell line endogenously expressing the 5-HT2A receptor (e.g., human platelets, certain neuronal cell lines, or engineered cell lines) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the compound in culture medium to the desired final concentrations.
-
Treatment: Treat the cells with varying concentrations of this compound or vehicle control for a predetermined duration (e.g., 24-72 hours), depending on the endpoint being measured.
-
Functional Assays:
-
Calcium Mobilization Assay: Pre-load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin) in the presence or absence of this compound and measure changes in intracellular calcium levels using a fluorometer or imaging system.
-
Inositol Phosphate (IP) Accumulation Assay: Label cells with [³H]-myo-inositol. Treat with this compound followed by agonist stimulation. Extract and quantify the accumulation of radiolabeled inositol phosphates using scintillation counting.
-
Cell Proliferation Assay: Seed cells in a multi-well plate and treat with this compound. Assess cell viability and proliferation at different time points using assays such as MTT, WST-1, or direct cell counting.
-
Gene Expression Analysis: Extract RNA from treated cells and perform quantitative real-time PCR (qRT-PCR) to measure the expression of known downstream target genes of the 5-HT2A signaling pathway.
-
Protocol 2: RNAi-Mediated Knockdown of 5-HT2A Receptor
-
siRNA Design and Synthesis: Design and synthesize at least two independent small interfering RNAs (siRNAs) targeting different regions of the human 5-HT2A receptor mRNA (HTR2A). A non-targeting control siRNA should also be used.
-
Transfection:
-
Seed cells to be 50-60% confluent at the time of transfection.
-
Prepare transfection complexes by mixing the siRNAs with a suitable transfection reagent (e.g., lipofectamine) in serum-free medium according to the manufacturer's instructions.
-
Add the transfection complexes to the cells and incubate for the recommended time (typically 4-6 hours).
-
Replace the transfection medium with complete growth medium.
-
-
Verification of Knockdown:
-
Harvest cells 48-72 hours post-transfection.
-
qRT-PCR: Extract RNA and perform qRT-PCR to quantify the reduction in HTR2A mRNA levels compared to the non-targeting control.
-
Western Blot: Prepare protein lysates and perform Western blotting using an antibody specific for the 5-HT2A receptor to confirm a reduction in protein levels.
-
-
Functional Assays: Perform the same functional assays as described in Protocol 1 (Calcium Mobilization, IP Accumulation, Cell Proliferation, and Gene Expression Analysis) on the cells transfected with 5-HT2A siRNAs or control siRNA.
Visualizing the Experimental Workflow and Signaling Pathway
To provide a clear visual representation of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Comparison of this compound and RNAi mechanisms.
Caption: Cross-validation experimental workflow.
Caption: 5-HT2A receptor signaling pathway.
A Comparative Analysis of VER-3323 and WAY-161503 for 5-HT2C Receptor Agonism
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vitro pharmacological profiles of two prominent 5-HT2C receptor agonists, VER-3323 and WAY-161503.
This guide provides a comprehensive comparison of this compound and WAY-161503, focusing on their binding affinities and functional potencies at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The information herein is intended to assist researchers in selecting the appropriate tool compound for their specific experimental needs.
Executive Summary
Both this compound and WAY-161503 are potent agonists of the 5-HT2C receptor, a key target in the development of therapeutics for obesity, psychiatric disorders, and other central nervous system conditions. While both compounds exhibit high affinity for the 5-HT2C receptor, they display distinct selectivity profiles across the 5-HT2 receptor subfamily. WAY-161503 has been more extensively characterized in the public domain, with data available across multiple functional assays. This guide presents a side-by-side comparison of their known pharmacological parameters to facilitate informed decision-making in research and development.
Data Presentation: Quantitative Comparison
The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of this compound and WAY-161503 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Table 1: Binding Affinity (pKi) of this compound and WAY-161503 at 5-HT Receptors
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 6.4 | 7.3 | 8.1 |
| WAY-161503 | 7.7[1] | 7.2[1] | 8.5[1] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Functional Potency (pEC50) of this compound and WAY-161503 in Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assays
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| This compound | 6.1 | 6.8 | 7.9 |
| WAY-161503 | 6.1 (partial agonist)[1] | 8.2[1] | 8.1[1] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates greater potency.
Table 3: Functional Potency (pEC50) of WAY-161503 in Calcium Mobilization Assays
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| WAY-161503 | 8.2[1] | 8.7[1] | 9.1[1] |
Note: Data for this compound in calcium mobilization assays was not publicly available.
Signaling Pathways and Experimental Workflows
Activation of the 5-HT2C receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C.
The following diagrams illustrate the general workflows for the key in vitro assays used to characterize these compounds.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These represent typical protocols and may require optimization for specific cell lines and laboratory conditions.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured to confluency.
-
Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).
2. Competition Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add:
-
A fixed concentration of the appropriate radioligand (e.g., [³H]mesulergine for 5-HT2C).
-
A range of concentrations of the unlabeled competitor compound (this compound or WAY-161503).
-
The prepared cell membranes.
-
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand.
-
The plate is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
3. Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of an agonist to stimulate the Gq signaling pathway by quantifying the accumulation of inositol phosphates.
1. Cell Preparation and Labeling:
-
Cells expressing the receptor of interest are seeded in multi-well plates.
-
The cells are incubated overnight with a medium containing [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
2. Agonist Stimulation:
-
The labeling medium is removed, and the cells are washed.
-
The cells are pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
Various concentrations of the agonist (this compound or WAY-161503) are added to the wells, and the plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Quantification of Inositol Phosphates:
-
The stimulation is terminated by the addition of an acid (e.g., perchloric acid or trichloroacetic acid).
-
The total inositol phosphates are separated from the cell debris and unincorporated [³H]-myo-inositol using anion-exchange chromatography.
-
The amount of [³H]-inositol phosphates is quantified by liquid scintillation counting.
4. Data Analysis:
-
The amount of inositol phosphate accumulation is plotted against the agonist concentration.
-
The EC50 value, the concentration of agonist that produces 50% of the maximal response, is determined by non-linear regression analysis.
Calcium Mobilization Assay
This functional assay measures the transient increase in intracellular calcium concentration following agonist-induced Gq activation.
1. Cell Preparation and Dye Loading:
-
Cells expressing the receptor of interest are seeded in black-walled, clear-bottom multi-well plates.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer. The acetoxymethyl (AM) ester form of the dye allows it to be cell-permeable.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm.
2. Agonist Stimulation and Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader equipped with an automated liquid handling system.
-
Baseline fluorescence is measured before the addition of the agonist.
-
Various concentrations of the agonist (this compound or WAY-161503) are added to the wells.
-
The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is monitored over time.
3. Data Analysis:
-
The peak fluorescence response is determined for each agonist concentration.
-
The EC50 value is calculated by plotting the peak response against the agonist concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression.
References
VER-3323: A Comparative Analysis of Specificity Against Other Serotonergic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the serotonergic compound VER-3323 with other well-characterized serotonergic agents. The following sections present quantitative data on binding affinities and functional activities, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to offer a comprehensive understanding of this compound's specificity.
Introduction to this compound and Comparator Compounds
This compound has been identified as a compound with activity at serotonin (B10506) receptors, particularly the 5-HT2A and 5-HT2B subtypes. To contextualize its pharmacological profile, this guide compares it to a selection of serotonergic compounds representing different mechanisms of action:
-
Serotonin (5-HT): The endogenous neurotransmitter that acts as a natural ligand for all serotonin receptors.
-
Ketanserin (B1673593): A classic and selective antagonist of the 5-HT2A receptor, widely used as a research tool.
-
DOI ((±)-2,5-Dimethoxy-4-iodoamphetamine): A potent and well-characterized agonist of the 5-HT2A/2C receptors.
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI), a common class of antidepressant medication that increases the extracellular concentration of serotonin.
-
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor (SNRI), another class of antidepressant that blocks the reuptake of both serotonin and norepinephrine (B1679862).
Comparative Binding Affinity and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of this compound and the selected comparator compounds at various serotonin receptors and transporters. Lower Ki values indicate higher binding affinity. EC50 and IC50 values represent the concentration of a compound that elicits 50% of the maximal response (agonist) or inhibition (antagonist), respectively.
| Compound | Target | Species | Assay Type | Ki (nM) | pKi | EC50 (nM) | pEC50 | IC50 (nM) | pIC50 | Reference |
| This compound | 5-HT2A | Human | Binding | 351 | 6.45 | [1] | ||||
| This compound | 5-HT2A | Human | Functional | 719 | 6.14 | [1] | ||||
| This compound | 5-HT2B | Human | Binding | 46 | 7.34 | [1] | ||||
| Serotonin | 5-HT2A | Human | Binding | ~10-250 | ||||||
| Ketanserin | 5-HT2A | Rat | Binding | 0.85 | 9.07 | [2] | ||||
| Ketanserin | 5-HT2C | Human | Binding | 260 | [2] | |||||
| DOI | 5-HT2A | Human | Binding | ~20 | [3] | |||||
| Fluoxetine | SERT | Human | Binding | 1.4 | [4][5] | |||||
| Fluoxetine | 5-HT2C | Human | Binding | 65-97 | [6] | |||||
| Venlafaxine | SERT | Human | Binding | 82 | [7][8] | |||||
| Venlafaxine | NET | Human | Binding | 2480 | [7][8] |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
Radioligand Binding Assay
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.[1] The general protocol involves the following steps:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor with high affinity and specificity) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is allowed to reach equilibrium, after which the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
Calcium Flux Functional Assay
Calcium flux assays are used to determine the functional activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor.[9] Activation of these receptors leads to an increase in intracellular calcium levels. The protocol generally involves:
-
Cell Culture and Dye Loading: Cells stably expressing the receptor of interest are cultured in microplates. Prior to the assay, the cells are loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: The test compound is added to the cells at various concentrations.
-
Signal Detection: A specialized instrument, such as a fluorescence microplate reader, is used to monitor the changes in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium concentration, signifying receptor activation.
-
Data Analysis: The concentration of the compound that produces 50% of the maximum response (EC50 for agonists) or inhibits the response to a known agonist by 50% (IC50 for antagonists) is calculated.
Visualizations
Simplified 5-HT2A Receptor Signaling Pathway
Caption: Simplified 5-HT2A receptor signaling cascade.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow of a radioligand binding assay.
Experimental Workflow for Calcium Flux Assay
Caption: Workflow of a calcium flux functional assay.
Discussion on the Specificity of this compound
Based on the available data, this compound demonstrates a notable affinity for both the 5-HT2A and 5-HT2B receptors, with a higher affinity for the 5-HT2B subtype (Ki = 46 nM) compared to the 5-HT2A subtype (Ki = 351 nM)[1]. The functional data at the 5-HT2A receptor indicates that this compound acts as an agonist, with an EC50 of 719 nM[1].
When compared to the endogenous ligand serotonin, which binds to a wide array of serotonin receptors, this compound exhibits a more restricted profile, with documented activity primarily at the 5-HT2 subfamily.
In comparison to the selective 5-HT2A antagonist Ketanserin, which has a very high affinity for the 5-HT2A receptor (Ki = 0.85 nM), this compound has a significantly lower affinity. This suggests that while this compound is active at the 5-HT2A receptor, it is not as potent in binding as highly selective antagonists like Ketanserin.
Relative to the 5-HT2A/2C agonist DOI, which has a high affinity for these receptors (Ki ≈ 20 nM), this compound shows a lower binding affinity at the 5-HT2A receptor.
Unlike Fluoxetine and Venlafaxine, which primarily target the serotonin transporter (SERT) and, in the case of Venlafaxine, the norepinephrine transporter (NET), this compound's primary mechanism of action appears to be direct receptor binding rather than reuptake inhibition. Fluoxetine has a high affinity for SERT (Ki = 1.4 nM), and Venlafaxine has a moderate affinity for SERT (Ki = 82 nM) and a much lower affinity for NET (Ki = 2480 nM)[4][5][7][8]. The binding profile of this compound at these transporters has not been reported in the available data.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ketanserin | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. acnp.org [acnp.org]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. pnas.org [pnas.org]
- 7. ClinPGx [clinpgx.org]
- 8. researchgate.net [researchgate.net]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of VER-3323 and Non-Selective Serotonin Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of VER-3323, a selective 5-HT2B and 5-HT2C serotonin (B10506) receptor agonist, with non-selective serotonin agonists. The information is intended to assist researchers and drug development professionals in understanding the distinct pharmacological profiles of these compounds.
Introduction to this compound and Non-Selective Serotonin Agonists
This compound is a research chemical that acts as a selective agonist for both the 5-HT2B and 5-HT2C serotonin receptor subtypes. It exhibits moderate selectivity for the 5-HT2C receptor and has a relatively low affinity for the 5-HT2A receptor.[1] In contrast, non-selective serotonin agonists are compounds that activate multiple serotonin receptor subtypes. This broad activity can lead to a wide range of physiological and psychological effects. Examples of non-selective serotonin agonists include endogenous neurotransmitters like serotonin, as well as classic psychedelic compounds such as lysergic acid diethylamide (LSD) and mescaline.[2][3]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and representative non-selective serotonin agonists. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | 351 | 46 | Data not available | [1] |
| Serotonin | Data not available | Data not available | Data not available | |
| LSD | 12.2 ± 0.2 | Data not available | 6.1 ± 0.5 | [4] |
| Mescaline | ~10,000 | >20,000 | Data not available | [2] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity (EC50, nM)
| Compound | 5-HT2A | 5-HT2B | 5-HT2C | Reference |
| This compound | 719 | Data not available | Data not available | [1] |
| Serotonin | 1.40 x 10⁻⁸ M (Calcium Flux) | Data not available | Data not available | [5] |
| LSD | Data not available | Data not available | Data not available | |
| Mescaline | ~10,000 | >20,000 | Data not available | [2] |
Note: EC50 values represent the concentration of an agonist that provides 50% of the maximum response in a functional assay. A lower EC50 value indicates greater potency.
Signaling Pathways
The activation of 5-HT2 series receptors by agonists like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately results in an increase in intracellular calcium levels.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Mescaline - Wikipedia [en.wikipedia.org]
- 3. Activity of serotonin (5-HT) receptor agonists, partial agonists and antagonists at cloned human 5-HT1A receptors that are negatively coupled to adenylate cyclase in permanently transfected HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LA-Pip - Wikipedia [en.wikipedia.org]
- 5. innoprot.com [innoprot.com]
Comparative Review of SHIP1 Activators: An Insight into a Novel Therapeutic Class
A comprehensive review of the SHIP1 activator VER-3323 is not possible at this time due to the absence of publicly available scientific literature, preclinical data, or clinical trial results for a compound with this designation. Extensive searches have yielded no specific information on its mechanism of action or performance data.
Therefore, this guide provides a comparative review of two well-characterized SHIP1 activators, K306 and AQX-435 , as representative examples of this emerging therapeutic class. This information is intended for researchers, scientists, and drug development professionals interested in the activation of the SH2-containing inositol-5'-phosphatase 1 (SHIP1) as a therapeutic strategy.
Introduction to SHIP1 and its Activators
The SH2-containing inositol-5'-phosphatase 1 (SHIP1) is a crucial negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is implicated in cell survival, proliferation, and inflammation. SHIP1 hydrolyzes the signaling lipid phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2), thereby attenuating PI3K-mediated signaling. Small molecule activators of SHIP1 have garnered significant interest for their potential therapeutic applications in a range of diseases, including inflammatory disorders, certain cancers, and neurodegenerative diseases like Alzheimer's.
Comparative Performance of SHIP1 Activators
The following table summarizes the available quantitative data for the SHIP1 activators K306 and AQX-435, a novel SHIP1 agonist. This data provides a snapshot of their relative potency and selectivity.
| Parameter | K306 | AQX-435 | Reference Compound (AQX-MN100) |
| Target | SHIP1 | SHIP1 | SHIP1 |
| Mechanism | Allosteric Activator | Allosteric Activator | Allosteric Activator |
| EC50 (SHIP1) | 0.2051 µM | Data not publicly available | 0.5896 µM |
| Selectivity | ~10-fold selective for SHIP1 over SHIP2 | Data not publicly available | Data not publicly available |
| Key In Vitro Effects | - Suppresses inflammatory cytokines (TNF-α, IL-6) and iNOS in macrophages and microglia. - Enhances phagolysosomal degradation of synaptosomes and dead neurons by microglia. | - Inhibits anti-IgM-induced PI3K-mediated signaling (AKT phosphorylation, MYC expression). - Induces caspase-dependent apoptosis of chronic lymphocytic leukemia (CLL) cells. | - Inhibits TNFα production from LPS-stimulated macrophages. |
| In Vivo Efficacy | Reduces TNF-α production in an LPS-induced endotoxemia mouse model. | - Reduces AKT phosphorylation and growth of diffuse large B-cell lymphoma (DLBCL) in vivo. - Shows cooperation with the BTK inhibitor ibrutinib (B1684441) in tumor growth inhibition. | Protective in mouse models of endotoxemia and acute cutaneous anaphylaxis. |
| C2 Domain Dependence | Independent | Dependent | Dependent |
Signaling Pathway of SHIP1 Activation
The activation of SHIP1 by small molecules modulates the PI3K/Akt signaling pathway. The following diagram illustrates the central role of SHIP1 in this cascade.
Caption: SHIP1 activation negatively regulates the PI3K/Akt pathway.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of SHIP1 activators.
Malachite Green Assay for SHIP1 Activity
This colorimetric assay is widely used to measure the enzymatic activity of phosphatases by detecting the release of inorganic phosphate (B84403).
Principle: The malachite green molybdate (B1676688) reagent forms a colored complex with free phosphate, which can be quantified spectrophotometrically. The amount of phosphate released from the SHIP1 substrate, PI(3,4,5)P3, is directly proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM MgCl2, 1 mM DTT.
-
SHIP1 Enzyme: Recombinant human SHIP1 diluted in Assay Buffer.
-
Substrate: Di-C8-PI(3,4,5)P3 (a soluble substrate analog) prepared in Assay Buffer.
-
Test Compounds: Serially diluted in DMSO and then in Assay Buffer.
-
Malachite Green Reagent: A commercially available or freshly prepared solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.
-
-
Assay Procedure:
-
Add 25 µL of the test compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 25 µL of the SHIP1 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 50 µL of the substrate solution.
-
Incubate the reaction for 30-60 minutes at 37°C.
-
Stop the reaction by adding 25 µL of the Malachite Green Reagent.
-
Incubate for 15-20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (no enzyme control) from all readings.
-
Calculate the percentage of SHIP1 activation relative to the vehicle control.
-
Plot the percentage of activation against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Caption: Workflow for the Malachite Green Assay to measure SHIP1 activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular context.
Principle: Ligand binding often increases the thermal stability of a protein. In CETSA, cells are treated with a compound and then heated. The amount of soluble target protein remaining after heating is quantified, typically by Western blot. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to near confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3-5 minutes using a thermal cycler.
-
Cool the samples to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Quantify the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on the soluble fractions using a primary antibody specific for SHIP1.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.
-
Detect the protein bands using a secondary antibody and a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities.
-
Plot the normalized band intensity against the temperature for both the compound-treated and vehicle-treated samples to generate melting curves.
-
A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and target engagement.
-
Phospho-AKT Western Blot for Downstream Signaling
This assay measures the phosphorylation status of Akt, a key downstream effector of the PI3K pathway, to assess the functional consequences of SHIP1 activation.
Principle: Activation of SHIP1 leads to the dephosphorylation of PIP3, which in turn reduces the activation and phosphorylation of Akt. Western blotting with a phospho-specific Akt antibody can detect this change.
Protocol:
-
Cell Treatment and Lysis:
-
Culture cells and treat them with the SHIP1 activator or vehicle.
-
Stimulate the PI3K pathway with a growth factor (e.g., insulin, EGF) or other relevant agonist.
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification and Western Blot:
-
Quantify the protein concentration of the cell lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473 or Thr308).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the bands using an enhanced chemiluminescence (ECL) reagent.
-
-
Data Analysis:
-
Quantify the band intensity of phospho-Akt.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
A decrease in the ratio of phospho-Akt to total Akt in the presence of the SHIP1 activator indicates target engagement and functional downstream pathway modulation.
-
Conclusion
While specific data for this compound remains elusive, the comparative analysis of K306 and AQX-435 highlights the potential of SHIP1 activators as a promising therapeutic strategy. These compounds demonstrate the ability to modulate the PI3K/Akt pathway, leading to anti-inflammatory and anti-cancer effects in preclinical models. The distinct mechanisms of action, such as C2 domain dependence, underscore the importance of detailed characterization for future drug development. The provided experimental protocols offer a robust framework for the evaluation and comparison of novel SHIP1 activators, which will be essential for advancing this class of molecules towards clinical applications. Researchers are encouraged to utilize these methods to elucidate the therapeutic potential of new chemical entities targeting SHIP1.
Safety Operating Guide
Proper Disposal of VER-3323: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the handling and disposal of the chemical compound VER-3323 is critical for maintaining a safe laboratory environment. This guide offers procedural steps based on general best practices for chemical waste management, intended for researchers, scientists, and drug development professionals.
While a specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not publicly available at the time of this writing, the following procedures are based on established principles for the safe handling and disposal of research chemicals. All personnel should adhere to federal, state, and local regulations regarding chemical waste.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound hemifumarate salt is provided below. This information is crucial for a preliminary risk assessment.
| Property | Value |
| CAS Number | 1197333-70-2 |
| Molecular Formula | C₂₆H₃₄Br₂N₄O₄ |
| Molecular Weight | 626.4 g/mol |
| Physical Description | Solid (presumed) |
| Solubility | Not specified |
| Hazard Class | Not specified |
Standard Disposal Protocol for Research Chemicals
The following step-by-step guide outlines a general operational plan for the disposal of chemical waste like this compound.
-
Personal Protective Equipment (PPE): Before handling this compound, ensure appropriate PPE is worn, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety glasses or goggles
-
A lab coat
-
-
Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Keep solid and liquid waste in separate, clearly labeled containers.
-
-
Waste Container Labeling:
-
Label the waste container with "Hazardous Waste," the full chemical name ("this compound hemifumarate salt"), and the approximate quantity.
-
Include the date of accumulation.
-
-
Storage of Waste:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Ensure the container is compatible with the chemical and is kept tightly closed when not in use.
-
-
Arrange for Pickup and Disposal:
Experimental Workflow: Chemical Waste Disposal
The following diagram illustrates a logical workflow for the proper disposal of laboratory chemical waste, applicable to compounds such as this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet for this compound and adhere to the waste disposal protocols established by your institution's Environmental Health and Safety department.
References
Essential Safety and Logistical Information for Handling VER-3323
Disclaimer: A specific Material Safety Data Sheet (MSDS) for VER-3323 is not publicly available. Therefore, this document provides guidance based on best practices for handling novel or uncharacterized chemical compounds in a research setting. It is imperative to treat this compound as a substance with unknown toxicity and potential hazards. A thorough risk assessment should be conducted by qualified personnel before any handling.[1][2][3] This guidance is intended for researchers, scientists, and drug development professionals and should supplement, not replace, institutional safety protocols and the judgment of a qualified safety professional.
Immediate Safety and Handling Protocols
Given the absence of specific data for this compound, a conservative approach to personal protective equipment (PPE) is essential to minimize exposure.[4] The following table outlines recommended PPE for various laboratory activities involving a novel compound of unknown toxicity.
Table 1: Personal Protective Equipment (PPE) Recommendations
| Activity | Recommended PPE | Rationale |
| Receiving and Unpacking | - Safety glasses- Nitrile gloves- Lab coat | To protect against exposure from a potentially damaged primary container during shipping. |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a certified fume hood- Double nitrile gloves- Disposable solid-front lab coat with tight cuffs- Safety goggles (if not using a full-face respirator) | High risk of aerosolization and inhalation of fine powders. Full respiratory and skin protection is crucial.[5] |
| Solution Preparation and Handling | - Certified chemical fume hood- Nitrile gloves- Lab coat- Safety glasses or goggles | To prevent inhalation of vapors and protect against splashes.[6] |
| General Laboratory Operations | - Lab coat- Safety glasses- Nitrile gloves | Standard laboratory practice to prevent incidental contact.[4][7] |
Operational Plan: From Receipt to Disposal
A structured operational plan is critical for the safe management of this compound.
1. Receipt and Storage:
-
Upon receipt, inspect the package for any signs of damage.
-
Log the compound into the chemical inventory.[4]
-
Store in a designated, well-ventilated, and secure area away from incompatible materials.[2] The container should be clearly labeled as "this compound: Hazard Unknown."[2]
2. Risk Assessment:
-
Before any experimental work, a formal risk assessment must be conducted.[3][8] This should consider the quantity of material being used, the nature of the procedures, and potential exposure routes.[3]
3. Experimental Procedures:
-
All work with this compound, especially the handling of solids, should be performed within a certified chemical fume hood or other appropriate containment device.[2][6]
-
Use the minimum quantity of the compound necessary for the experiment.
-
Ensure a spill kit is readily available.
4. Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with this compound. The appropriate decontamination solution will depend on the chemical properties of the compound, which are currently unknown. A general-purpose laboratory disinfectant followed by a rinse with an appropriate solvent (e.g., ethanol, isopropanol) is a reasonable starting point, but its efficacy should be verified if possible.
Disposal Plan
All waste generated from the handling of this compound must be treated as hazardous waste.[1]
Table 2: Waste Disposal Plan for this compound
| Waste Stream | Disposal Procedure | Rationale |
| Solid this compound | - Collect in a clearly labeled, sealed, and puncture-resistant container.- Label as "Hazardous Waste: this compound (Hazard Unknown)." | To prevent accidental exposure and ensure proper handling by waste management personnel. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Place in a designated, sealed hazardous waste container. | Items that have come into direct contact with the compound are considered contaminated. |
| Contaminated PPE (e.g., gloves, disposable lab coat) | - Doff carefully to avoid self-contamination.- Place in a sealed bag labeled as hazardous waste.[5] | To prevent secondary contamination of the laboratory environment. |
| Aqueous and Solvent Waste | - Collect in a sealed, labeled, and appropriate waste container.- Do not mix with other waste streams unless compatibility is known.[5] | To prevent potentially dangerous chemical reactions in the waste container. |
All waste must be disposed of through the institution's designated hazardous waste management program.[9]
Experimental Workflow for Handling a Novel Compound
The following diagram illustrates a general workflow for safely handling a novel research compound like this compound.
Caption: General workflow for the safe handling of a novel research compound.
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. maxedoutcompounds.com [maxedoutcompounds.com]
- 5. benchchem.com [benchchem.com]
- 6. gz-supplies.com [gz-supplies.com]
- 7. artsci.usu.edu [artsci.usu.edu]
- 8. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
